Product packaging for Monascorubrin(Cat. No.:CAS No. 13283-90-4)

Monascorubrin

Cat. No.: B081130
CAS No.: 13283-90-4
M. Wt: 382.4 g/mol
InChI Key: IIPVSGPTPPURBD-HAOIVFDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Monascorubrin is a bulgarialactone azaphilone compound found in Monascus pilosus used as an orange food colourant for biscuits or ice-cream. It has a role as a food colouring, a biological pigment, a fungal metabolite, a Hsp90 inhibitor, an anti-inflammatory agent and an antineoplastic agent. It is an azaphilone, a gamma-lactone, a triketone, a polyketide and an enone.
This compound has been reported in Monascus pilosus and Monascus purpureus with data available.
isolated from Monascus species

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26O5 B081130 Monascorubrin CAS No. 13283-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPVSGPTPPURBD-HAOIVFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037235
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13283-90-4
Record name Monascorubrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONASCORUBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Monascorubrin Biosynthesis Pathway in Monascus purpureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monascus purpureus is a filamentous fungus renowned for its production of a diverse array of secondary metabolites, most notably the azaphilone pigments used for centuries as natural food colorants. Among these, the orange pigments, monascorubrin and rubropunctatin, are central intermediates. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory influences, and key experimental methodologies. The pathway involves a complex interplay between a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) to generate the characteristic azaphilone chromophore and a β-keto acid side chain, respectively. Understanding this pathway is critical for optimizing pigment production, enhancing product safety by eliminating mycotoxin co-production (e.g., citrinin), and exploring the pharmacological potential of these unique polyketides.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a hybrid pathway leveraging both polyketide and fatty acid synthesis. The process can be conceptually divided into three main stages: the formation of the polyketide chromophore, the synthesis of the fatty acid side chain, and the subsequent esterification and modifications.

  • Chromophore Synthesis (Polyketide Pathway): The pathway is initiated by a non-reducing iterative Type I Polyketide Synthase, encoded by the MpPKS5 gene (a homolog of MpigA in M. ruber).[1][2] This multifunctional enzyme catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to form a hexaketide backbone.[3] This backbone undergoes a series of cyclization and aromatization reactions to form the core azaphilone structure.[3]

  • Side Chain Synthesis (Fatty Acid Pathway): Concurrently, a dedicated Fatty Acid Synthase (FAS), encoded by genes such as MpigJ and MpigK in the homologous M. ruber cluster, synthesizes a medium-chain β-keto fatty acid, typically β-keto-octanoic acid.[4]

  • Esterification and Maturation: The polyketide-derived chromophore is then esterified with the β-keto acid side chain to form the orange pigment this compound (C₂₃H₂₆O₅).[3] This key intermediate serves as a branch point. It can be subsequently reduced by oxidoreductases (e.g., encoded by homologs of MpigE) to form yellow pigments like ankaflavin or react non-enzymatically with amino acids present in the fermentation medium to produce the water-soluble red pigments, such as monascorubramine.[1][5][6]

Monascorubrin_Biosynthesis cluster_precursors Primary Metabolites cluster_pathways Core Synthesis Pathways cluster_intermediates Key Intermediates cluster_products Azaphilone Pigments Acetyl-CoA Acetyl-CoA FAS_Pathway Fatty Acid Synthase (FAS) Acetyl-CoA->FAS_Pathway Malonyl-CoA Malonyl-CoA PKS_Pathway Polyketide Synthase (MpPKS5) Malonyl-CoA->PKS_Pathway Malonyl-CoA->FAS_Pathway Chromophore Azaphilone Chromophore PKS_Pathway->Chromophore Side_Chain β-Keto-octanoic acid FAS_Pathway->Side_Chain Esterification Esterification Chromophore->Esterification Side_Chain->Esterification This compound This compound (Orange) Reduction Reduction (e.g., MpigE homolog) This compound->Reduction Amination Non-enzymatic Reaction This compound->Amination Yellow_Pigments Ankaflavin (Yellow) Red_Pigments Monascorubramine (Red) Reduction->Yellow_Pigments Amination->Red_Pigments Amino_Acids Amino Acids Amino_Acids->Amination Esterification->this compound

Fig 1. This compound biosynthesis pathway overview.

Genetic Organization and Regulation

The genes responsible for this compound biosynthesis are organized in a conserved gene cluster.[4][7] In M. purpureus, this cluster contains the core PKS gene (MpPKS5) as well as genes encoding tailoring enzymes (oxidoreductases, dehydrogenases), transport proteins, and transcriptional regulators.[1][2]

Key Regulatory Genes:

  • mppR1/pigR: A pathway-specific transcriptional activator. Deletion of its homolog in M. ruber (pigR) abolishes pigment production while significantly increasing the yield of the mycotoxin citrinin, indicating a competitive relationship between the two pathways for precursors like acetyl-CoA.[1][5]

  • MpigE homolog: An oxidoreductase responsible for the conversion of orange pigments to yellow pigments. Overexpression can shift the metabolic flux towards yellow pigment production.[1]

Transcriptomic analyses have revealed that pigment biosynthesis is tightly linked to primary metabolism.[1] Conditions that enhance the supply of precursors from central carbon metabolism, such as acetyl-CoA and the cofactor NADPH, generally lead to higher pigment yields.[1]

Quantitative Data Summary

The production of this compound and related pigments is highly dependent on the Monascus strain and fermentation conditions. Quantitative data is often reported in absorbance units (UA) at specific wavelengths or as mass concentrations determined by HPLC.

Table 1: Pigment and Citrinin Yields in M. purpureus Strains

Strain Fermentation Type Key Condition Pigment Yield Citrinin Yield Reference
M. purpureus LQ-6 Submerged Wild-Type 43.97 U/mL 1.27 mg/L [8]
M. purpureus CSU-M183 Submerged ARTP Mutant 83.77 U/mL 5.34 mg/L [8]
M. purpureus CMU001 Submerged 2% (w/v) H₂SO₄ hydrolyzed BSG 15.35 UA₅₀₀ Not Reported [9]
M. purpureus CMU 001 Submerged 75 g/L Lactose, 25 g/L MSG 45.7 UA₅₁₀ Not Reported [10]
M. purpureus Submerged Dairy sludge medium 26.15 g/L Biomass, 4.85 g Dry Color Low (not quantified) [11]

| M. purpureus | Submerged | 1% whole wheat, 1% peptone, pH=3 | 4.231 ppm (Orange, OD₄₆₀) | 0.082 ppb |[12] |

Note: U/mL refers to total pigment color value units per milliliter. UA₅₀₀/UA₅₁₀ refers to absorbance units at 500/510 nm, characteristic of red pigments.

Table 2: Relative Gene Expression from Transcriptomic Studies

Gene/Homolog Function Condition/Strain Comparison Relative Expression Change Reference
pksCT PKS for Citrinin Low citrinin mutant vs. WT Extremely low expression [1]
MpigE homolog Orange to Yellow Pigment Low citrinin mutant vs. WT Increased expression [1]
Oxidoreductase genes Pigment synthesis Low citrinin mutant vs. WT 2.5 to 5.65-fold increase [1]
Fatty Acid Biosynthesis Genes Precursor competition Succinic acid addition Significantly decreased [13]

| Pyruvate Metabolism Genes | Precursor supply | Succinic acid addition | Increased |[13] |

Key Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol outlines a standard method for the extraction and quantification of Monascus pigments.

  • Sample Preparation: Dry the fermented substrate (e.g., rice) or mycelia at 60°C for 12 hours and grind into a fine powder.[1]

  • Extraction: Suspend the powder in 70% (v/v) ethanol.[1] Incubate at 60°C for 1 hour with agitation.

  • Clarification: Centrifuge the extract at 8,000-10,000 x g for 15 minutes to pellet solids.[6]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

  • HPLC Conditions:

    • System: UHPLC or HPLC system with a photodiode array (PAD) or UV-Vis detector.[6][14]

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[14]

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[14]

    • Flow Rate: 0.5 - 1.0 mL/min.[14]

    • Detection: Monitor multiple wavelengths corresponding to the different pigment classes: ~410-420 nm for yellow, ~460-470 nm for orange (this compound), and ~505-510 nm for red pigments.[15]

    • Quantification: Calculate concentrations based on standard curves of purified pigments.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a robust method for creating gene knockouts in Monascus.[16] This workflow diagram illustrates the key steps.

ATMT_Workflow A 1. Construct Knockout Vector (T-DNA with marker gene flanked by target gene homology arms) B 2. Transform Vector into Agrobacterium tumefaciens A->B D 4. Co-cultivation (Mix Agrobacterium and spores on induction medium with acetosyringone) B->D C 3. Prepare M. purpureus Spore Suspension (~1x10^6 spores/mL) C->D E 5. Selection (Transfer to selective medium with antibiotic for fungus and cefotaxime to kill Agrobacterium) D->E ~84 hours F 6. Isolate Transformants (Subculture resistant colonies) E->F G 7. Verify Knockout (PCR and Southern Blot) F->G H 8. Phenotypic Analysis (HPLC, Microscopy) G->H Confirmed Mutant

Fig 2. Workflow for gene knockout using ATMT.

Protocol Outline:

  • Vector Construction: Create a binary vector containing a T-DNA region. Within the T-DNA, clone a selectable marker (e.g., hygromycin resistance gene) flanked by ~1 kb homologous sequences upstream and downstream of the target gene.

  • Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., EHA105) via electroporation.

  • Co-cultivation: Mix the transformed A. tumefaciens culture with a fresh spore suspension of M. purpureus.[16] Plate the mixture on an induction medium (e.g., IM) supplemented with acetosyringone to induce T-DNA transfer. Incubate for 3-4 days.[16][17]

  • Selection: Overlay the plates or transfer the mycelia to a selective medium (e.g., PDA) containing an appropriate antibiotic to select for fungal transformants (e.g., hygromycin) and an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime).

  • Verification: Isolate genomic DNA from putative transformants. Confirm the correct homologous recombination event and gene replacement using PCR with primers flanking the insertion site and by Southern blotting.

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of target genes involved in this compound biosynthesis.

  • RNA Isolation: Collect mycelia from liquid culture at the desired time point (e.g., during rapid pigment production).[18] Immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., TRIzol or a plant/fungi RNA isolation kit).[19]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[19]

  • cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:

    • SYBR Green Master Mix (2x)[20]

    • Forward and Reverse Primers (0.2-0.5 µM each)

    • Diluted cDNA template

    • Nuclease-free water

  • Thermal Cycling: Perform the reaction on a real-time PCR instrument with a program typically consisting of:

    • Initial denaturation (e.g., 95°C for 30s).[20]

    • 40-45 cycles of:

      • Denaturation (e.g., 95°C for 5s).[20]

      • Annealing/Extension (e.g., 60°C for 30s).[20]

    • Melting curve analysis to verify product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the data to a validated housekeeping gene (e.g., actin or β-tubulin).

Conclusion and Future Directions

The biosynthetic pathway of this compound in Monascus purpureus is a well-orchestrated process involving a dedicated gene cluster that integrates polyketide and fatty acid synthesis. Key enzymes like MpPKS5 and their regulation by transcription factors such as mppR1 are central to pigment production. Transcriptomic data consistently show a strong link between primary metabolism and the output of these secondary metabolites, highlighting the competition for precursors with other pathways like citrinin synthesis.

Future research should focus on:

  • Enzyme Characterization: Detailed kinetic analysis of the individual tailoring enzymes within the cluster to understand their precise roles and substrate specificities.

  • Regulatory Network Elucidation: Mapping the complete transcriptional regulatory network to identify global regulators that co-regulate pigment, mycotoxin, and primary metabolic pathways.

  • Metabolic Engineering: Leveraging the detailed pathway knowledge and advanced tools like CRISPR/Cas9 to rationally engineer strains for the overproduction of specific high-value pigments (like this compound) while completely eliminating mycotoxin biosynthesis.[21] Such efforts will enhance the industrial viability and safety of Monascus-derived products.

References

Unveiling the Architecture of Monascorubrin: A Technical Guide to its Chemical Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the chemical structure elucidation of Monascorubrin, a polyketide pigment produced by Monascus species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic data, experimental protocols, and biosynthetic context of this significant natural product.

This compound, a prominent orange pigment from Monascus fungi, has long been of interest for its use as a natural food colorant and its diverse biological activities. The definitive determination of its intricate chemical structure was a key step in understanding its properties and potential applications. This guide consolidates the pivotal experimental evidence that led to the elucidation of its molecular architecture.

Chemical Identity of this compound

The foundational data for this compound's structure is summarized below, providing a clear chemical fingerprint of the molecule.

PropertyValue
Molecular Formula C₂₃H₂₆O₅
Molecular Weight 382.45 g/mol
IUPAC Name (9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
CAS Number 13283-90-4

Spectroscopic Elucidation of the this compound Structure

The determination of this compound's chemical structure was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

TechniqueIonm/z
LC-MS/MS[M+H]⁺383
Fragment338
Fragment256

The observation of the molecular ion peak at m/z 383 ([M+H]⁺) in mass spectrometry was fundamental in confirming the molecular formula of C₂₃H₂₆O₅.[1] Key fragments observed at m/z 338 and 256 provided initial clues to the structural components of the molecule.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)Functional Group Assignment
~3356O-H stretch (likely from residual water or minor impurities)
~2982C-H stretch (aliphatic)
~1750C=O stretch (lactone)
~1670C=O stretch (ketone)
~1630C=C stretch (alkene)
~1045C-O stretch

The presence of characteristic absorption bands in the IR spectrum indicated the existence of carbonyl groups (lactone and ketone), carbon-carbon double bonds, and aliphatic C-H bonds, which are all consistent with the proposed structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The elucidation of this compound's structure relied on a series of well-defined experimental procedures for its isolation, purification, and analysis.

Isolation and Purification of this compound

A common protocol for obtaining pure this compound from Monascus purpureus cultures is outlined below.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification fermentation Solid-State Fermentation of Monascus purpureus on rice substrate extraction Extraction of fermented solids with 95% Ethanol fermentation->extraction filtration1 Filtration to remove solid residue extraction->filtration1 evaporation Concentration of the extract under reduced pressure filtration1->evaporation hplc Preparative High-Performance Liquid Chromatography (HPLC) (C18 column) evaporation->hplc fraction_collection Collection of this compound fraction hplc->fraction_collection final_product Pure this compound fraction_collection->final_product biosynthesis_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Hexaketide Chromophore pks->polyketide This compound This compound (Orange Pigment) polyketide->this compound fatty_acid Octanoic Acid (from Fatty Acid Synthesis) fatty_acid->this compound signaling_pathway cluster_biosynthesis Biosynthesis Regulation cluster_inhibition Potential Therapeutic Target cAMP cAMP Signaling Pathway Azaphilone_Biosynthesis Azaphilone Biosynthesis (incl. This compound) cAMP->Azaphilone_Biosynthesis regulates Monascorubramine Monascorubramine (this compound derivative) PTP1B PTP1B Monascorubramine->PTP1B inhibits Insulin_Leptin Insulin/Leptin Signaling PTP1B->Insulin_Leptin negatively regulates

References

Beyond Monascus: A Technical Guide to Alternative Natural Producers of Monascorubrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of Monascorubrin, a polyketide pigment with significant scientific interest, by organisms other than the traditional Monascus species. This document provides a comprehensive overview of alternative fungal sources, quantitative production data, detailed experimental protocols for extraction and analysis, and a visualization of the biosynthetic and experimental workflows.

Introduction to this compound and Alternative Producers

This compound is an orange azaphilone pigment long associated with fungi of the genus Monascus. However, concerns over the co-production of the mycotoxin citrinin in some Monascus strains have spurred research into alternative, safer, natural sources.[1] Several species within the genera Penicillium and Talaromyces have been identified as promising producers of this compound and related azaphilone pigments. These fungi offer the potential for controlled fermentation and production of these valuable compounds without the risk of citrinin contamination.[1]

This guide focuses on the following key alternative producers:

  • Talaromyces marneffei (formerly Penicillium marneffei)

  • Talaromyces atroroseus

  • Penicillium aculeatum

  • Penicillium pinophilum

Quantitative Production of this compound and Related Azaphilones

The production of this compound and its derivatives is highly dependent on the fungal species, strain, and cultivation conditions. While direct comparative studies on this compound yield across all alternative producers are limited, available data for these and structurally similar azaphilone pigments are summarized below.

Fungal SpeciesPigmentProduction YieldCultivation ConditionsReference
Talaromyces atroroseusAtrorosin S (a this compound derivative)0.9 g/LSubmerged fermentation with L-serine as the sole nitrogen source.[2]
Penicillium purpurogenum GH2Red Pigment MixtureAbsorbance Units (indirect quantification)Submerged fermentation, optimized media.[2]
Talaromyces purpureogenus FRed Pigment Mixture24.42 ± 0.16 AU510/mlStirred tank bioreactor with optimized medium.[2]
Penicillium sp. (HKUCC 8070)Water-soluble Red Pigment1107 mg/LMalt-extract medium.[3]

Biosynthesis of this compound in Talaromyces marneffei

The biosynthetic pathway for this compound in Talaromyces marneffei has been elucidated and is governed by a polyketide synthase (PKS) gene cluster.[2][4] The core of this pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing PKS.

This compound Biosynthetic Pathway

monascorubrin_biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks Extender Units polyketide_chain Poly-β-keto Chain pks->polyketide_chain cyclization Cyclization & Aromatization polyketide_chain->cyclization This compound This compound cyclization->this compound

This compound Biosynthesis Pathway

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, and quantification of the pigment.

Fungal Cultivation

Objective: To cultivate Penicillium or Talaromyces species for the production of this compound.

Materials:

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) or other suitable liquid medium (e.g., Yeast Extract Sucrose Broth)

  • Selected fungal strain (e.g., Talaromyces marneffei, Penicillium aculeatum)

  • Sterile inoculation loop or needle

  • Incubator

Protocol:

  • Inoculation: Using a sterile loop, transfer a small amount of fungal mycelium from a PDA stock culture to the center of a fresh PDA plate.

  • Incubation: Incubate the plates at 25-28°C for 7-10 days, or until sufficient fungal growth and pigmentation are observed.

  • Liquid Culture: For larger-scale production, inoculate a flask containing sterile liquid medium with a small piece of the agar culture.

  • Shaking Incubation: Incubate the liquid culture at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days. Monitor for pigment production, which is often visible as a coloration of the mycelium and/or the broth.

Pigment Extraction

Objective: To extract this compound from the fungal biomass and culture broth.

Materials:

  • Fungal culture (broth and mycelium)

  • Ethyl acetate

  • Filter paper or centrifuge

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Mycelium Extraction: Homogenize the fungal mycelium and extract it with ethyl acetate. This can be done multiple times to ensure complete extraction.

  • Combine Extracts: Pool the ethyl acetate extracts from both the broth and the mycelium.

  • Concentration: Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude pigment extract.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude pigment extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard (if available for absolute quantification)

Protocol:

  • Sample Preparation: Dissolve a known weight of the crude pigment extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 470-490 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • External Standard Method: Prepare a calibration curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Relative Quantification: If a pure standard is unavailable, the relative amount of this compound can be determined by comparing the peak area to the total peak area of all pigments in the chromatogram.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the overall experimental workflow for this compound production and analysis, and a proposed signaling pathway for its regulation.

Experimental Workflow

experimental_workflow start Start cultivation Fungal Cultivation start->cultivation extraction Pigment Extraction cultivation->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Analysis purification->analysis hplc HPLC-DAD/UV-Vis analysis->hplc lcms LC-MS analysis->lcms nmr NMR analysis->nmr end End hplc->end lcms->end nmr->end

Workflow for this compound Production and Analysis
Proposed Signaling Pathway for Polyketide Synthesis Regulation

While the specific signaling pathway for this compound in these alternative producers is not fully elucidated, a general model for the regulation of polyketide synthesis in filamentous fungi can be proposed. This often involves global regulators and pathway-specific transcription factors.

signaling_pathway environmental_signals Environmental Signals (e.g., Nutrient Limitation, pH) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_signals->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf Activates pks_genes This compound Biosynthetic Gene Cluster (PKS genes) pathway_specific_tf->pks_genes Binds to promoter monascorubrin_production This compound Production pks_genes->monascorubrin_production Leads to

Proposed Regulatory Pathway for this compound Synthesis

Conclusion

Penicillium and Talaromyces species represent viable and potentially safer alternatives to Monascus for the production of this compound and related azaphilone pigments. This guide has provided a foundational understanding of these alternative producers, including quantitative data, detailed experimental protocols, and an overview of the biosynthetic and regulatory pathways. Further research focused on strain improvement, optimization of fermentation conditions, and a deeper understanding of the regulatory networks will be crucial for the industrial-scale production of this compound from these promising fungal sources.

References

A Technical Guide to the Spectroscopic Properties of Purified Monascorubrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of purified monascorubrin, an orange azaphilone pigment produced by fungi of the Monascus genus. This compound and its derivatives are of significant interest due to their biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] This document consolidates key spectroscopic data and outlines the experimental protocols necessary for its isolation and characterization, serving as a vital resource for researchers in natural product chemistry and drug development.

Isolation and Purification of this compound

The isolation of pure this compound is a critical prerequisite for accurate spectroscopic analysis. As an orange pigment, it is highly reactive and can be converted to red derivatives in the presence of compounds with primary amino groups, such as amino acids.[1][4] Therefore, careful control of experimental conditions is essential.

General Experimental Protocol

A typical workflow for the isolation and purification of this compound from Monascus cultures is outlined below.

1.1.1. Fermentation and Extraction

  • Culture: Monascus purpureus or other suitable strains are cultivated on a solid substrate like rice or in submerged fermentation.[5][6]

  • Extraction: The fermented biomass is harvested and extracted with an organic solvent, most commonly ethanol.[5][7] To prevent the conversion of orange pigments to their red amino-derivatives, the extraction is sometimes performed with acidified ethanol (pH 2.0-4.0).[1][4]

  • Concentration: The crude ethanolic extract is concentrated under reduced pressure using a rotary vacuum evaporator to yield a pigment-rich residue.[5][7]

1.1.2. Purification The concentrated extract, containing a mixture of pigments, is subjected to one or more chromatographic steps to isolate pure this compound.

  • Column Chromatography: Initial purification can be achieved using silica gel column chromatography.[8]

  • Thin Layer Chromatography (TLC): TLC is used for monitoring the separation and can also be employed for small-scale purification.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically performed by semi-preparative HPLC, often using a C17 or C18 column.[5][7]

G cluster_extraction Extraction & Concentration cluster_purification Purification cluster_analysis Characterization culture Monascus Culture (e.g., M. purpureus) extraction Solvent Extraction (Ethanol, optionally acidified) culture->extraction Harvest concentration Concentration (Rotary Evaporator) extraction->concentration Crude Extract column_chrom Silica Gel Column Chromatography concentration->column_chrom Concentrated Extract hplc Semi-Preparative HPLC (e.g., C17/C18 Column) column_chrom->hplc Partially Purified Fractions pure_this compound Purified this compound hplc->pure_this compound spectroscopy Spectroscopic Analysis (UV-Vis, NMR, MS, etc.) pure_this compound->spectroscopy

Fig. 1: General workflow for the isolation and characterization of this compound.

Spectroscopic Data of Purified this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here is compiled from various studies. It is important to note that the solvent and pH can significantly influence spectroscopic measurements, especially for UV-Vis absorption.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the characteristic absorption maxima (λmax) of this compound. As an orange pigment, its primary absorption occurs in the 450-480 nm range. For accurate and reproducible analysis, it is recommended to perform measurements at a low pH (≤ 2.5).[9]

Solventλmax (nm)Reference
Methanol450[7]
Not Specified480[5]
Not Specified470[10]
Fluorescence Spectroscopy

This compound and related orange pigments can exhibit fluorescence. The specific excitation (λex) and emission (λem) wavelengths can vary, and new derivatives have been identified based on their fluorescent properties.[11][12]

Descriptionλex (nm)λem (nm)Reference
Orange pigments from Monascus-fermented dioscorea-Yellow Fluorescence[4]
Related methoxy-derivatives472535[12]
Bioconversion products-565[10]
Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₂₃H₂₆O₅).

TechniqueMolecular Ion (m/z)Key Fragments (m/z)Reference
LC-MS382 [M]⁺338, 256[13]
High-Resolution MSC₂₃H₂₆O₅-[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound. While detailed modern 2D NMR data is spread across various specialized publications, early ¹H NMR studies provided foundational insights into its complex structure.

NucleusSpectrometerSolventChemical Shift (δ) and DescriptionReference
¹H40 McChloroform"a" & "b": n-alkyl chain"c": uncoupled methyl group"d" & "e": propenyl methyl (doublet)"f": methylene group"g" & "h": two nuclear protons"i": proton adjacent to pyronoid oxygen[14]

Chemical Reactivity and Biosynthetic Relationships

This compound is a central compound in the biosynthesis of other Monascus pigments.[1] Its γ-lactone ring is susceptible to nucleophilic attack, particularly by primary amines, leading to the formation of red pigments (e.g., monascorubramine).[5][7] Conversely, reduction of this compound can lead to the formation of yellow pigments like ankaflavin.[5] This reactivity is a key consideration during purification and biological testing.

G yellow Yellow Pigments (e.g., Ankaflavin) orange This compound (Orange Pigment) orange->yellow Reduction red Red Pigments (e.g., Monascorubramine) orange->red Amination (+ R-NH₂)

Fig. 2: Chemical relationship of this compound to other Monascus pigments.

Biological Context and Significance

Purified this compound exhibits a range of biological activities that are of interest to drug development professionals. Studies have demonstrated its cytotoxic and antitumor effects.[2][15] For instance, this compound has been shown to suppress tumor formation in mouse models.[11] Its antioxidant capacity, while less potent than some other Monascus pigments like ankaflavin, contributes to its overall biological profile.[1][4] The reactivity of the molecule with amino groups on proteins and other biological macromolecules is thought to be a component of its mechanism of action.[3] Understanding these spectroscopic and chemical properties is fundamental to exploring its full therapeutic potential.

References

Monascorubrin: A Technical Guide to its Discovery, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of monascorubrin, an orange azaphilone pigment produced by fungi of the genus Monascus. For centuries, these fungi have been utilized in Asia for food coloration and preservation, with their pigments now gaining significant attention for their diverse biological activities.[1][2][3][4] This document details the historical context of its discovery, its physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation, characterization, and biological evaluation. Furthermore, it explores the signaling pathways modulated by this compound, offering insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The use of Monascus species, particularly Monascus purpureus, dates back over a thousand years in East Asia, where it is traditionally used in the production of fermented foods like red yeast rice ("hongqu" or "angkak"), rice wine, and as a natural food colorant for products such as Peking duck.[3][4] The characteristic red color of these fermented products is due to a mixture of pigments, primarily yellow, orange, and red azaphilones.

This compound (C₂₃H₂₆O₅, Molar Mass: 382.45 g/mol ) is one of the principal orange pigments biosynthesized by Monascus species.[1][5] It serves as a crucial intermediate in the formation of the more commonly known red pigments, such as monascorubramine.[6][7] The red pigments are formed through a chemical reaction where the pyran oxygen of orange pigments like this compound is replaced by a primary amino group from amino acids or proteins present in the fermentation medium.[6][8][9] The discovery and isolation of this compound were pivotal in understanding the complex chemistry of Monascus pigments and their biosynthetic relationships.

Physicochemical and Biological Properties

This compound is a polyketide-derived pigment with a characteristic orange hue.[2] It is highly reactive, a property that contributes to its biological activity but also presents challenges in its isolation and stabilization.[8][10] The production of this compound is significantly influenced by fermentation conditions, with acidic environments (pH 2.5-4.0) favoring the accumulation of orange pigments over their red derivatives.[5][11][12]

The biological activities of this compound are extensive and of significant interest to the pharmaceutical and biotechnology sectors. It has demonstrated notable antimicrobial, cytotoxic, and anti-inflammatory properties. The tables below summarize key quantitative data related to its biological activities and optimal production conditions.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
BGC-823Human Gastric Adenocarcinoma<15[8]
AGSHuman Gastric Adenocarcinoma<15[8]
MKN45Human Gastric Adenocarcinoma<15[8]
HepG2Human Hepatocellular Carcinoma30-45[8]
SH-SY5YHuman Neuroblastoma30-45[8]
HT-29Human Colorectal Adenocarcinoma30-45[8]
Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacteriaNot specified, but active[10][13]
Staphylococcus aureusGram-positive bacteria10-20 mg/mL (for orange pigment extract)[14]
Escherichia coliGram-negative bacteriaNot specified, but active[15]
Candida pseudotropicalisYeastNot specified, but active[13]

Note: Data on specific MIC values for purified this compound are limited; much of the research has been conducted on pigment extracts.

Table 3: Optimal Culture Conditions for this compound Production
ParameterOptimal Value/ConditionReference
pH2.5 - 4.0[11][12][16]
Temperature28 - 32°C[17]
Carbon SourceGlucose, Corn Flour[12][13]
Nitrogen SourceAmmonium salts (e.g., NH₄Cl, (NH₄)₂SO₄)[11][12]
Agitation150 rpm (for M. ruber)[4]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, quantification, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is adapted from methodologies described for the extraction and purification of Monascus pigments.[6][7][16]

Objective: To isolate and purify this compound from the mycelia of Monascus purpureus.

Materials:

  • Monascus purpureus culture grown in a suitable medium (e.g., Potato Dextrose Broth) under conditions optimized for orange pigment production.

  • Ethanol (95%)

  • Hexane

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., ethyl acetate:methanol, 13:7 v/v)

  • Rotary vacuum evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C17 or C18 column and a UV-Vis or Diode-Array Detector (DAD).

  • Mobile phase for HPLC: Acetonitrile and acidified water (e.g., with 0.1% trifluoroacetic acid).

Procedure:

  • Harvesting and Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Dry the mycelia (e.g., lyophilize or oven-dry at low temperature).

    • Grind the dried mycelia into a fine powder.

    • Extract the pigment from the powdered mycelia with 95% ethanol at room temperature with constant stirring for several hours. The extraction can be repeated to maximize yield.

    • Pool the ethanol extracts and concentrate under reduced pressure using a rotary vacuum evaporator.

  • Preliminary Purification (Column Chromatography):

    • Resuspend the concentrated extract in a minimal amount of a suitable solvent and load it onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions and monitor the separation using TLC. The orange band corresponding to this compound should be collected.

  • Final Purification (Preparative HPLC):

    • Pool and concentrate the fractions containing this compound.

    • Further purify the pigment using preparative HPLC on a C17 or C18 column.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and acidified water. The gradient can be optimized based on the specific column and system.

    • Collect the peak corresponding to this compound, which can be identified by its characteristic retention time and UV-Vis spectrum (λmax around 470-490 nm).

    • Concentrate the purified fraction to obtain solid this compound.

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in an extract.[3][6]

Objective: To determine the concentration of this compound in a sample using HPLC.

Materials:

  • HPLC system with a C17 or C18 column and a DAD detector.

  • This compound standard of known purity.

  • Mobile phase A: Water/acetonitrile/trifluoroacetic acid (95:5:0.1 v/v/v).

  • Mobile phase B: Water/acetonitrile/trifluoroacetic acid (5:95:0.1 v/v/v).

  • Sample extract dissolved in a suitable solvent (e.g., methanol or the initial mobile phase).

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard concentration into the HPLC system and record the peak area at the maximum absorbance wavelength for this compound.

    • Plot a graph of peak area versus concentration and determine the linearity (R² value).

  • Sample Analysis:

    • Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the sample into the HPLC system using the same conditions as for the standards.

    • Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard.

    • Record the peak area for this compound in the sample.

  • Calculation:

    • Using the equation from the standard curve, calculate the concentration of this compound in the injected sample.

    • Factor in any dilution of the original extract to determine the concentration in the starting material.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method to assess the antimicrobial activity of this compound.[18][19][20][21]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Purified this compound.

  • 96-well microtiter plates.

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Spectrophotometer.

  • Positive control (antibiotic with known activity against the test organism).

  • Negative control (broth medium only).

Procedure:

  • Preparation of Inoculum:

    • Culture the test microorganism in the appropriate broth overnight.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., ~5 x 10⁵ CFU/mL).

  • Preparation of Microtiter Plate:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

    • In the first column of the 96-well plate, add the highest concentration of this compound.

    • Perform a two-fold serial dilution across the plate by transferring half the volume from one well to the next.

    • Include wells for a positive control (inoculum with a standard antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any inhibitor).

  • Inoculation and Incubation:

    • Add the standardized inoculum to all wells except the negative control.

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and a fatty acid synthase (FAS).[2][3] The PKS is responsible for creating the chromophore backbone, while the FAS produces the fatty acid side chain that is attached to it.

Monascorubrin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->pks malonyl_coa->fas chromophore Hexaketide Chromophore pks->chromophore This compound This compound (Orange Pigment) chromophore->this compound Trans-esterification fatty_acid Medium-chain fatty acid (e.g., octanoic acid) fas->fatty_acid fatty_acid->this compound Trans-esterification reduction Reduction This compound->reduction amination Amination (+ Amino Acids) This compound->amination yellow_pigments Yellow Pigments (e.g., Ankaflavin) reduction->yellow_pigments red_pigments Red Pigments (e.g., Monascorubramine) amination->red_pigments

Caption: Biosynthetic pathway of this compound and its conversion to other Monascus pigments.

This compound and other Monascus pigments have been shown to exert their biological effects by modulating various cellular signaling pathways. One of the key mechanisms is the induction of apoptosis in cancer cells. This is thought to occur, in part, through the scavenging of mitochondrial reactive oxygen species (ROS).[22] While research on the specific pathways affected by this compound is ongoing, studies on related Monascus pigments and extracts provide valuable insights. For instance, monascuspiloin, another Monascus pigment, has been shown to induce apoptosis in prostate cancer cells by targeting the PI3K/Akt/mTOR and AMPK signaling pathways.[9]

The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 This compound This compound ros Mitochondrial ROS Scavenging This compound->ros mito_stress Mitochondrial Stress bax Bax Activation mito_stress->bax bcl2 Bcl-2 Inhibition mito_stress->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 (Initiator) caspase9->caspase3 apoptosome->caspase9 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a key orange pigment from Monascus species, stands out for its rich history and significant therapeutic potential. This guide has provided a detailed overview of its discovery, properties, and the methodologies for its study. The cytotoxic and antimicrobial activities of this compound, coupled with its role in modulating cellular signaling pathways, make it a promising candidate for further research in drug development and biotechnology.

Future research should focus on several key areas:

  • Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of this compound will be crucial for understanding its mechanisms of action and for rational drug design.

  • In Vivo Studies: While in vitro studies have shown promising results, more extensive in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of disease.

  • Optimization of Production: Further optimization of fermentation and purification processes is required to improve the yield and purity of this compound for research and potential commercial applications.

  • Derivatization and Structure-Activity Relationship Studies: Synthesizing derivatives of this compound and studying their structure-activity relationships could lead to the development of novel compounds with enhanced potency and selectivity.

The continued exploration of this compound and other Monascus pigments holds great promise for the discovery of new therapeutic agents and natural products for various industrial applications.

References

Monascorubrin: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin is a prominent orange pigment belonging to the azaphilone class of polyketides, naturally produced by various species of the fungus Monascus, most notably Monascus purpureus and Monascus pilosus.[1][2][3] For centuries, it has been utilized as a natural food colorant, particularly in Asia.[2] Beyond its vibrant color, this compound has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antineoplastic properties.[1][4][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway and experimental workflows to support further research and development.

Physicochemical Characteristics

This compound is a lipophilic molecule with a distinct chemical structure that dictates its physical and chemical properties. It is characterized by a furo[3,2-g]isochromene core. The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Appearance Yellow to orange solid powder[6]
CAS Number 13283-90-4[1]
Molecular Formula C₂₃H₂₆O₅[1][2]
Molecular Weight 382.4 g/mol [1]
Melting Point 134-136 °C[6]
Density 1.19 g/cm³[6]
Boiling Point 648.4 °C at 760 mmHg[6]
Flash Point 281.5 °C[6]
Table 2: Spectral and Chromatographic Properties of this compound
PropertyValueNotesSource(s)
UV-Vis λmax ~470 nmIn methanol/ethanol; characteristic of orange Monascus pigments. The absorption is pH-sensitive.[7][8]
FT-IR Peaks (cm⁻¹) 877.63Among other characteristic peaks for functional groups.[3]
HPLC Column C17, C18Commonly used for purification and analysis.[3][9]
Table 3: Stability Profile of this compound
ConditionObservationSource(s)
pH Less stable at low pH; degradation increases with decreasing pH. More stable in neutral to alkaline conditions. Amination reaction to form red pigments is promoted in alkaline environments.[10][11][12]
Temperature Thermolabile, especially at temperatures above 70°C. Thermal degradation follows first-order kinetics.[11][13][14]
Light Unstable towards light.[12][13]
Reaction with Amines Readily reacts with primary amino groups (e.g., amino acids, proteins) to form water-soluble red pigments (monascorubramine). This reaction is pH-dependent and is promoted at higher pH.[3][10][15][16]

Experimental Protocols

The isolation, purification, and characterization of this compound involve a series of well-established laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation and Extraction of this compound from Monascus purpureus

This protocol is based on methods described for extracting pigments from fungal cultures.[3][9][17]

a. Fungal Culture:

  • Monascus purpureus is cultured on a suitable solid substrate like rice or in a liquid fermentation medium.

  • For solid-state fermentation, cooked rice is inoculated with the fungal spores and incubated at 30-37°C for several days until a deep red-orange color develops.

b. Extraction:

  • The fermented substrate is dried and ground into a fine powder.

  • The pigment is extracted from the powder using a solvent such as ethanol (95% v/v) or methanol.

  • The mixture is agitated for a specified period (e.g., several hours) to ensure complete extraction.

  • The solid residue is separated from the solvent extract by filtration or centrifugation.

c. Concentration:

  • The solvent extract containing the pigment is concentrated under reduced pressure using a rotary vacuum evaporator to yield a crude pigment extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for purifying this compound from a crude extract.[3]

a. Sample Preparation:

  • The crude pigment extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove any particulate matter.

b. HPLC System and Conditions:

  • Column: A reverse-phase column, such as a C17 or C18 column (e.g., Poroshell 300SB-C17, 2.1 × 75 mm, 5 µm particle size), is used for separation.[3]

  • Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:

    • Mobile Phase A: Water/acetonitrile/trifluoroacetic acid (e.g., 95:5:0.1)

    • Mobile Phase B: Water/acetonitrile/trifluoroacetic acid (e.g., 5:95:0.1)

  • Flow Rate: A typical flow rate is 1 ml/min.

  • Detection: A diode-array detector (DAD) is used to monitor the elution profile at the maximum absorption wavelength of this compound (~470 nm) and other relevant wavelengths.

  • Injection Volume: 10 µl of the prepared sample is injected.

  • Column Temperature: The column is maintained at a constant temperature, for example, 45°C.

c. Fraction Collection:

  • Fractions corresponding to the this compound peak are collected for further analysis.

Characterization of this compound

a. UV-Visible Spectroscopy:

  • The purified this compound is dissolved in methanol or ethanol.

  • The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λmax).

b. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • The sample is prepared as a KBr pellet.

  • The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

c. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • The purified sample is analyzed by LC-MS to confirm its molecular weight and obtain information about its fragmentation pattern, which aids in structural elucidation.

d. Dynamic Light Scattering (DLS) and Zeta Potential:

  • For nanoparticle characterization, this compound can be analyzed by DLS to determine the particle size distribution and by measuring the zeta potential to assess the surface charge of the particles in a suspension.[3]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the polyketide pathway. The following diagram illustrates a simplified representation of this pathway.

Monascorubrin_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks hexaketide Hexaketide Chromophore pks->hexaketide trans_ether Trans-etherification hexaketide->trans_ether fas Fatty Acid Synthase (FAS) octanoic_acid Octanoic Acid fas->octanoic_acid octanoic_acid->trans_ether This compound This compound (Orange Pigment) trans_ether->this compound reduction Reduction This compound->reduction amination Amination (+ Amino Acid) This compound->amination ankaflavin Ankaflavin (Yellow Pigment) reduction->ankaflavin monascorubramine Monascorubramine (Red Pigment) amination->monascorubramine

Caption: Simplified biosynthetic pathway of this compound and its conversion to other pigments.

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and characterization of this compound.

Monascorubrin_Workflow start Start: Monascus Culture extraction Solvent Extraction (e.g., Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Pigment Extract concentration->crude_extract purification Purification (HPLC) crude_extract->purification pure_this compound Purified this compound purification->pure_this compound characterization Characterization pure_this compound->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis ftir FT-IR Spectroscopy characterization->ftir lcms LC-MS characterization->lcms dls_zeta DLS & Zeta Potential characterization->dls_zeta

Caption: A general experimental workflow for the analysis of this compound.

Biological Interaction and Signaling Pathway Context

This compound has been identified as an inhibitor of Hsp90 and has been shown to influence signaling pathways such as Akt and AMPK, which are critical in cell survival, proliferation, and metabolism.

Monascorubrin_Signaling This compound This compound hsp90 Hsp90 This compound->hsp90 akt Akt Signaling Pathway This compound->akt ampk AMPK Signaling Pathway This compound->ampk hsp90->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis metabolism Cellular Metabolism ampk->metabolism

Caption: this compound's inhibitory and activatory effects on key signaling molecules.

Conclusion

This compound presents a fascinating subject for scientific inquiry, with a rich history of use and a promising future in various applications. Its well-defined physicochemical properties, coupled with its biological activities, make it a valuable compound for further investigation in the fields of food science, pharmacology, and biotechnology. This guide provides a foundational understanding of this compound's characteristics and the methodologies to study it, aiming to facilitate and inspire future research endeavors.

References

Monascorubrin: A Polyketide Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin is a prominent orange pigment belonging to the azaphilone class of polyketide secondary metabolites.[1] Produced by various species of the filamentous fungus Monascus, notably Monascus purpureus, M. ruber, and M. pilosus, this compound is a key intermediate in the biosynthesis of the more widely known red Monascus pigments.[2] Beyond its traditional use as a natural food colorant, particularly in Asia, this compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities.[1] These activities, which include antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, position this compound as a promising candidate for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study.

Chemical and Physical Properties

This compound is an azaphilone, characterized by a pyrone-quinone bicyclic core with a chiral quaternary center.[5] Its chemical formula is C23H26O5, with a molecular weight of 382.4 g/mol .[1] The molecule's structure features a γ-lactone ring and a triketone moiety, which contribute to its reactivity and biological functions.[1] this compound is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3]

PropertyValueReference
Molecular FormulaC23H26O5[1]
Molecular Weight382.4 g/mol [1]
IUPAC Name(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione[1]
CAS Number13283-90-4[1]
AppearanceOrange solid powder[6]
SolubilitySoluble in ethanol, DMSO[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving both the polyketide and fatty acid synthase pathways.[7] A polyketide synthase (PKS) is responsible for the formation of the chromophore, while a fatty acid synthase (FAS) synthesizes a medium-chain fatty acid (octanoic acid) that esterifies to the chromophore.[8] This process leads to the formation of the characteristic orange pigments, this compound and its analogue, rubropunctatin.[8]

Monascorubrin_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS FAS Fatty Acid Synthase (FAS) Acetyl-CoA->FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Malonyl-CoA->FAS Chromophore Azaphilone Chromophore PKS->Chromophore Fatty_Acid β-keto acid (from Octanoyl-CoA) FAS->Fatty_Acid This compound This compound Chromophore->this compound Esterification Fatty_Acid->this compound Red_Pigments Red Pigments (e.g., Monascorubramine) This compound->Red_Pigments Amination Amino_Acids Amino Acids Amino_Acids->Red_Pigments

Biosynthetic pathway of this compound.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.

Cytotoxic and Antitumor Activity

This compound and related orange Monascus pigments have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[4]

Cell LineIC50 (µM)CompoundReference
Various cancer cell lines8-10Rubropunctatin and Monaphilols A & C[9]
Human gastric cancer (BGC-823)~5Rubropunctatin
Human gastric cancer (AGS)~5Rubropunctatin
Antimicrobial Activity

Monascus pigments, including the orange pigments, possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9] The red pigments, which are derivatives of this compound, often exhibit the most potent antimicrobial effects.[9]

MicroorganismMIC (µg/mL)CompoundReference
Enterococcus faecalis4L-cysteine derivatives of red pigments[9]
Gram-positive and Gram-negative bacteria4-8L-Phe and L-Tyr derivatives of red pigments[10]
Staphylococcus aureus ATCC 2592310,000-20,000Orange pigment extract[7]
Escherichia coli ATCC 25922>20,000Orange pigment extract[7]
Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals.[4] Theoretical studies have ranked the antioxidant capacity of major Monascus pigments, placing this compound after ankaflavin, monascin, and rubropunctatin.[4]

AssayActivityCompound/ExtractReference
DPPH radical scavengingIC50: 0.23 mg/mLYellow Monascus pigments[11]
FRAP and DPPH assays3% and 15% of ascorbic acid standardYellow pigments mixture[4]
Anti-inflammatory Activity

Orange Monascus pigments and their derivatives have shown promising anti-inflammatory effects.[9]

ActivityIC50 (µM)CompoundReference
Anti-inflammatory1.7Monaphilol D[9]

Experimental Protocols

Production of this compound via Submerged Fermentation

This protocol describes the general steps for producing this compound using Monascus ruber in a submerged fermentation system.

a. Inoculum Preparation:

  • Aseptically transfer a 7-day-old mycelium of M. ruber from a Potato Dextrose Agar (PDA) slant into a flask containing sterile distilled water.

  • Adjust the spore suspension concentration to approximately 2.5 x 10^7 spores/mL.

b. Fermentation:

  • Inoculate a 500 mL Erlenmeyer flask containing 50 mL of sterile fermentation medium (e.g., Potato Dextrose Broth supplemented with 1.5% mannitol) with the spore suspension (2% v/v).[12]

  • Incubate the flask on a rotary shaker at 150 rpm and 28°C in the dark for 9 days.[12]

c. Pigment Extraction and Concentration:

  • Harvest the culture by filtration through Whatman No. 1 filter paper to separate the mycelia.

  • Add 60% (w/v) absolute ethanol to the harvested mycelia and place on a magnetic stirrer.[6]

  • Heat the suspension to 65°C to facilitate pigment extraction from the cells.[6]

  • After complete extraction, centrifuge the suspension at 8000 rpm for 15 minutes.

  • Collect the supernatant and concentrate it using a rotary vacuum evaporator at 70°C and 80 rpm to remove the ethanol.[6] The resulting concentrated solution contains this compound.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum_Prep Inoculum Preparation (M. ruber, 2.5x10^7 spores/mL) Fermentation Submerged Fermentation (PDB + Mannitol, 9 days, 28°C) Inoculum_Prep->Fermentation Inoculation (2% v/v) Harvesting Harvesting (Filtration) Fermentation->Harvesting Extraction Extraction (60% Ethanol, 65°C) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification Purification (HPLC) Concentration->Purification Characterization Characterization Purification->Characterization LC-MS, UV-Vis

Experimental workflow for this compound production and analysis.
Purification by High-Performance Liquid Chromatography (HPLC)

  • System: Alliance 2695 separations module with a PDA 2996 diode-array detector.[6]

  • Column: Poroshell 300SB-C17, 2.1 × 75 mm, 5 µm particle size.[6]

  • Mobile Phase A: Water/acetonitrile/trifluoroacetic acid (95:5:0.1).[6]

  • Mobile Phase B: Water/acetonitrile/trifluoroacetic acid (5:95:0.1).[6]

  • Gradient: Linear gradient.

  • Flow Rate: 1 mL/min.[6]

  • Column Temperature: 45°C.[6]

  • Injection Volume: 10 µL.[6]

  • Detection: 205 nm.[6]

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
  • System: Thermo Scientific UHPLC instrument, Accela LC type 1250 with a triple quadrupole mass spectrometer.[13]

  • Column: Hypersil Gold (50 mm x 2.1 mm x 1.9 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

  • Gradient: 0-0.6 min, 25% B; 0.6-3.0 min, 90% B; 3.0-4.0 min, 90% B; 4.0-4.5 min, 25% B; 4.5-6.0 min, 25% B.[13]

  • Flow Rate: 300 µL/min.[13]

  • Injection Volume: 2 µL.[13]

Cytotoxicity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

While the specific signaling pathways directly targeted by this compound are still under investigation, studies on related Monascus pigments provide valuable insights. For instance, monascuspiloin, a yellow pigment, has been shown to induce apoptosis and autophagy in prostate cancer cells through the modulation of the Akt and AMPK signaling pathways.[14] It is plausible that this compound, as a structurally related polyketide, may exert its anticancer effects through similar mechanisms.

Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_ampk AMPK Pathway Monascus_Pigments Monascus Pigments (e.g., this compound) Akt Akt Monascus_Pigments->Akt Inhibition AMPK AMPK Monascus_Pigments->AMPK Activation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation AMPK->mTOR Inhibition Autophagy Autophagy AMPK->Autophagy

Potential signaling pathways affected by Monascus pigments.

Conclusion and Future Perspectives

This compound, a polyketide secondary metabolite from Monascus species, represents a valuable natural product with a wide array of biological activities. Its potential as an antitumor, antimicrobial, and antioxidant agent warrants further investigation for therapeutic applications. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production and generate novel derivatives with improved efficacy and specificity. Future research should focus on delineating the precise molecular mechanisms underlying its biological effects, particularly its interactions with specific cellular targets and signaling pathways. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound and its derivatives for potential use in medicine and pharmacology. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate research in this promising field.

References

Methodological & Application

Application Notes and Protocols for High-Yield Monascorubrin Extraction from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the high-yield extraction and purification of Monascorubrin from fungal cultures, focusing on Monascus species. These notes include optimized culture conditions, detailed extraction protocols, and methods for quantification and purification, along with an overview of the biosynthetic pathway.

Introduction

This compound is an orange azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus. It serves as a precursor for the production of red Monascus pigments (e.g., monascorubramine) through reaction with amino acids.[1][2][3] this compound and its derivatives are of significant interest due to their use as natural food colorants and their potential biological activities, including antimicrobial and antioxidant properties.[1][4] The production of high-purity this compound is crucial for its application in the food and pharmaceutical industries. A significant challenge in its production is the potential co-production of the mycotoxin citrinin, which necessitates carefully controlled fermentation and purification processes.[5][6][7]

This document outlines detailed protocols for optimizing fungal culture conditions to maximize this compound yield and for its subsequent extraction and purification.

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex biosynthetic pathway involving both polyketide synthase (PKS) and fatty acid synthase (FAS).[8] The pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form a hexaketide intermediate by a non-reducing PKS.[9] This intermediate undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core. A medium-chain fatty acid, octanoic acid, synthesized via the FAS pathway, is then attached to the chromophore structure, resulting in the formation of the orange pigment this compound.[10][11]

Monascorubrin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Hexaketide Hexaketide Intermediate PKS->Hexaketide Enzymatic_Reactions Cyclization & Oxidation Hexaketide->Enzymatic_Reactions Azaphilone_Core Azaphilone Core Enzymatic_Reactions->Azaphilone_Core This compound This compound Azaphilone_Core->this compound FAS Fatty Acid Synthase (FAS) Octanoic_Acid Octanoic Acid FAS->Octanoic_Acid Octanoic_Acid->this compound Red_Pigments Red Pigments (e.g., Monascorubramine) This compound->Red_Pigments Amino_Acids Amino Acids Amino_Acids->Red_Pigments

Biosynthetic pathway of this compound.

Fungal Strains and Culture Conditions

The yield of this compound is highly dependent on the fungal strain and the culture conditions. Monascus purpureus and Monascus ruber are the most commonly used species for pigment production.[12]

Culture Media Optimization

Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production. SmF allows for easier control of process parameters, while SSF can sometimes yield higher pigment concentrations.[13]

Table 1: Comparison of Culture Conditions for this compound Production

ParameterSubmerged Fermentation (SmF)Solid-State Fermentation (SSF)
Fungal Strain Monascus purpureus P-57[14]Monascus purpureus M9[15]
Carbon Source Rice powder (4%)[14]Rice bran (50 g/L) + Mannitol (4.00%)[15]
Nitrogen Source Beef extract, Glutamic acid[14]Peptone (4 g/100 g dry substrate)[16]
Initial pH 5.0[14]8.0[16]
Temperature 30°C[14][17]28°C[15]
Agitation 150 rpm[14]Static
Incubation Time 8 days[14]5-7 days[15]
Pigment Yield Red Pigment: 356.04 units, Yellow Pigment: 268.20 units[14]Color Value: 3538 U/g[15]
Protocol for Submerged Fermentation
  • Inoculum Preparation:

    • Grow M. purpureus on a Potato Dextrose Agar (PDA) slant for 7 days.

    • Wash the mycelium with 6 ml of sterile distilled water to create a spore suspension.

    • Adjust the spore concentration to approximately 2.5 x 10⁷ spores/ml.[2]

  • Fermentation Medium:

    • Prepare the optimal medium containing rice powder (4%), beef extract, and glutamic acid.

    • Adjust the initial pH to 5.0.[14]

    • Dispense 100 ml of the medium into 250 ml Erlenmeyer flasks and autoclave.

  • Cultivation:

    • Inoculate the flasks with the spore suspension.

    • Incubate at 30°C with shaking at 150 rpm for 8 days.[14]

Protocol for Solid-State Fermentation
  • Substrate Preparation:

    • Use rice bran as the substrate (50 g/L).

    • For enhanced yield, treat the rice bran with cellulase (12.5 g/L) at 60°C for 2 hours.

    • Supplement the treated substrate with mannitol (40 g/L).[15]

    • Adjust the initial moisture content to approximately 75% (wt/wt) and the pH to 8.[16]

  • Inoculation and Fermentation:

    • Inoculate the prepared substrate with a spore suspension of M. purpureus.

    • Incubate at 28°C for 5 days in a static incubator.[15]

Extraction and Purification of this compound

The extraction of this compound is typically performed using organic solvents. Ethanol is a commonly used solvent due to its efficiency and low toxicity.[2][10]

Experimental Workflow

Extraction_Workflow Fungal_Culture Fungal Culture (SmF or SSF) Harvesting Harvesting of Mycelia/Fermented Solids Fungal_Culture->Harvesting Drying Drying (60°C, 24h) Harvesting->Drying Extraction Solvent Extraction (e.g., 60% Ethanol) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract Concentration Concentration (Rotary Evaporator) Crude_Extract->Concentration Purification Purification (Chromatography) Concentration->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Workflow for this compound extraction.
Protocol for Solvent Extraction

  • Harvesting and Drying:

    • After fermentation, harvest the fungal biomass (from SmF) by filtration or centrifugation. For SSF, collect the fermented solids.

    • Dry the harvested material in an oven at 60°C for 24 hours.[16][18]

  • Extraction:

    • Mix the dried fermented solids with 60% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:160 (g/mL).[16]

    • Adjust the pH of the ethanol solution to 6.0.

    • Agitate the mixture at 180 rpm at 30°C for 16 hours for optimal recovery.[16]

    • Note: To prevent the conversion of orange this compound to red pigments, extraction can be performed with acidified ethanol (pH 2-4).[1][4]

  • Recovery of Crude Extract:

    • Separate the solid residue from the liquid extract by filtration or centrifugation.

    • Concentrate the supernatant containing this compound using a rotary vacuum evaporator.[2][10]

Mitigation of Citrinin Contamination

Citrinin is a mycotoxin that can be co-produced with Monascus pigments. To minimize its presence in the final product:

  • pH Adjustment: Adjusting the pH of the aqueous solution of the crude extract to 1.8-3.0 with a strong acid like HCl can precipitate the this compound while keeping the citrinin dissolved in the aqueous phase. The precipitated pigment can then be separated by filtration.[5]

Purification Protocol

Further purification of the crude extract can be achieved using chromatographic techniques.

  • Column Chromatography:

    • Pack a silica gel column and equilibrate with a suitable solvent system (e.g., n-hexane/ethyl acetate).

    • Load the concentrated crude extract onto the column.

    • Elute with a gradient of solvents to separate the different pigment fractions.

  • High-Performance Liquid Chromatography (HPLC):

    • For high-purity this compound, semi-preparative HPLC with a C18 column can be used.[2][10]

    • The mobile phase and gradient conditions should be optimized based on the specific column and instrument.

Quantification and Characterization

Spectrophotometric Quantification

The concentration of this compound in the extract can be quantified by measuring its absorbance using a UV-Vis spectrophotometer. The maximum absorbance for red pigments is typically measured at 500 nm.[18] The pigment yield is often expressed in absorbance units per gram of dry fermented solids (AU/g).

Calculation of Red Pigment Yield: Red Pigment (U/g) = OD₅₀₅ of fermentation product × (1/gram) × (1/volume) × dilution factor.[12]

Characterization

The purified this compound can be characterized using various analytical techniques:

  • UV-Vis Spectroscopy: To determine the absorption spectrum and confirm the presence of the pigment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and confirm the identity of this compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compound.[19]

Table 2: Extraction and Purification Parameters

StepParameterRecommended Value/MethodReference
Extraction Solvent Ethanol Concentration60% (v/v)[16]
Solid to Solvent Ratio g/mL1:160[16]
Extraction pH 6.0[16]
Extraction Temperature °C30[16]
Extraction Time hours16[16]
Citrinin Removal pH adjustment1.8 - 3.0[5]
Purification PrimaryColumn Chromatography[19]
SecondaryHPLC[2][10]

By following these optimized protocols, researchers can achieve high yields of this compound with low levels of citrinin contamination, suitable for further research and development in the food and pharmaceutical industries.

References

Application Note: Quantification of Monascorubrin using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of monascorubrin, a significant orange pigment produced by Monascus species. This method is crucial for quality control in the food and pharmaceutical industries, where Monascus-fermented products are utilized for their natural colorant and potential health benefits. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

Monascus pigments are a group of secondary metabolites produced by fungi of the genus Monascus. These pigments, which range in color from yellow and orange to red, have been traditionally used as food colorants, particularly in Asia. This compound is one of the primary orange azaphilone pigments, alongside rubropunctatin. The quantification of this compound is essential to standardize Monascus products and to conduct further research into its biological activities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific method for the separation and quantification of this compound from complex sample matrices.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to ensure the stability of this compound and to obtain accurate quantitative results. It is important to control the pH of the extraction solvent to be acidic (≤ 2.5) to prevent the amination of orange pigments into red pigments.[1]

  • Extraction:

    • Weigh 1 gram of the homogenized Monascus-fermented product (e.g., red yeast rice).

    • Add 10 mL of 90% methanol.

    • Extract the sample at 40°C for 10 minutes. It is recommended to perform two extraction cycles to ensure complete recovery.

    • Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Filtration:

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]

HPLC-UV System and Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound.

ParameterCondition
Instrument HPLC system with a UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% formic acid (pH adjusted to ~2.5)[3]
Mobile Phase B Acetonitrile[3]
Gradient Elution 0-25 min: 20% to 80% B25-35 min: 80% B35-36 min: 80% to 20% B36-41 min: 20% B[3]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30°C[3]
Detection Wavelength 470 nm[5]

Method Validation

The HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during the method validation for this compound.

Table 1: Linearity, LOD, and LOQ

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
This compound0.5 - 50> 0.99940.100.30

Data synthesized from a study on simultaneous determination of rubropunctatin and this compound.[6]

Table 2: Accuracy (Recovery) and Precision

AnalyteSpiked Concentration (µg/mL)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
This compoundLow89.8 - 102< 5.0< 5.0
Medium89.8 - 102< 5.0< 5.0
High89.8 - 102< 5.0< 5.0

Data synthesized from a study on simultaneous determination of rubropunctatin and this compound.[6]

Visualizations

Experimental Workflow

experimental_workflow sample Sample (e.g., Red Yeast Rice) extraction Solvent Extraction (90% Methanol, 40°C) sample->extraction centrifugation Centrifugation (10,000 x g, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.45 µm Syringe Filter) supernatant->filtration hplc_analysis HPLC-UV Analysis filtration->hplc_analysis quantification Data Acquisition & Quantification (at 470 nm) hplc_analysis->quantification

Caption: Workflow for the extraction and HPLC-UV quantification of this compound.

Method Validation Logic

method_validation method HPLC-UV Method for this compound linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy (Recovery) method->accuracy precision Precision (Intra-day & Inter-day) method->precision specificity Specificity method->specificity validated_method Validated Method linearity->validated_method lod_loq->validated_method accuracy->validated_method precision->validated_method specificity->validated_method

Caption: Key parameters for the validation of the analytical method.

Conclusion

The described HPLC-UV method provides a reliable and validated protocol for the quantification of this compound in Monascus-fermented products. The method is sensitive, accurate, and precise, making it suitable for routine quality control and research applications. The detailed experimental protocol and clear data presentation are intended to facilitate the adoption of this method by researchers and professionals in relevant fields.

References

Application Notes and Protocols for Monascorubrin Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of Monascorubrin, a bioactive orange pigment produced by Monascus species, using column chromatography techniques. The methodologies outlined are suitable for laboratory-scale purification and can be adapted for larger-scale production.

Introduction

This compound is a polyketide secondary metabolite with a characteristic orange hue, belonging to the azaphilone class of pigments. It is a key precursor in the biosynthesis of red Monascus pigments used as natural food colorants. Beyond its coloring properties, this compound and its derivatives have garnered interest for their potential biological activities. This document details two primary column chromatography methods for the purification of this compound: macroporous resin chromatography and high-performance liquid chromatography (HPLC).

Experimental Protocols

Extraction of Crude this compound from Monascus purpureus

This protocol describes the initial extraction of pigments from fungal mycelia.

Materials:

  • Monascus purpureus culture

  • Ethanol (70% and absolute)

  • Deionized water

  • Formic acid

  • Vacuum filtration system with nylon mesh filters

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Harvest the mycelia from the Monascus purpureus fermentation broth by vacuum filtration using a nylon mesh filter.

  • Wash the collected mycelia with deionized water adjusted to pH 2.0 with formic acid. This acidic wash helps to prevent the conversion of orange pigments to red pigments.[1]

  • Soak the washed mycelia in a 70% aqueous ethanol solution (pH 2.0).

  • Perform ultrasound-assisted extraction for 2 hours at 30°C.

  • Separate the mycelial debris from the pigment-containing supernatant by centrifugation at 8,000 x g for 15 minutes.

  • Collect the supernatant containing the crude pigment extract. This extract can be concentrated using a rotary vacuum evaporator.[2][3]

Purification of this compound using Macroporous Resin Column Chromatography

This method is effective for the separation of orange pigments, including this compound, from other Monascus pigments.[4]

Materials:

  • Crude Monascus pigment extract

  • Macroporous resin (e.g., CAD-40)

  • Glass chromatography column (e.g., 25 cm x 1 cm)

  • Absolute ethanol

  • Fraction collector

Procedure:

  • Pre-treat the macroporous resin according to the manufacturer's instructions.

  • Wet-pack the glass chromatography column with the pre-treated resin.

  • Equilibrate the column with the starting mobile phase (e.g., deionized water or a low percentage of ethanol).

  • Load the crude pigment extract onto the column.

  • Elute the column with absolute ethanol. The yellow pigments (monascin and ankaflavin) will elute first, followed by the orange pigments (rubropunctatin and this compound).[4][5]

  • Collect fractions using a fraction collector and monitor the separation by observing the color of the eluate.

  • Combine the fractions containing the orange pigments.

  • Analyze the purity of the combined fractions using UV-Vis spectrophotometry (this compound has a maximum absorbance at approximately 470 nm) and HPLC.[2]

High-Performance Liquid Chromatography (HPLC) Purification of this compound

HPLC provides a high-resolution method for obtaining pure this compound.[2]

Materials:

  • Partially purified this compound extract

  • HPLC system with a photodiode array (PDA) detector

  • C17 or C18 reverse-phase column (e.g., Poroshell 300SB-C17, 2.1 x 75 mm, 5 µm)

  • Mobile Phase A: Water/Acetonitrile/Trifluoroacetic acid (95:5:0.1)

  • Mobile Phase B: Water/Acetonitrile/Trifluoroacetic acid (5:95:0.1)

  • Methanol for sample reconstitution

Procedure:

  • Reconstitute the partially purified this compound extract in methanol.

  • Set up the HPLC system with the C17 or C18 column and equilibrate with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the column using a linear gradient from Mobile Phase A to Mobile Phase B.

  • Monitor the elution profile at 470 nm to detect this compound.

  • Collect the peak corresponding to this compound.

  • The concentration of the purified this compound can be determined spectrophotometrically.[2]

Data Presentation

The following tables summarize the quantitative data associated with this compound purification.

Table 1: Purity and Yield of this compound after Macroporous Resin Chromatography

ParameterCrude ExtractPurified Orange Pigment Fraction
Initial Purity of Orange Pigments (including this compound) 44.2%83.0%

Data sourced from a study using CAD-40 macroporous resin.[4][5]

Table 2: Quantitative Results from HPLC Purification

ParameterValue
Final Concentration of Purified this compound 40.25 µg/ml

This concentration was achieved after purification by HPLC on a C17 column.[2]

Visualization

Experimental Workflow for this compound Purification

The following diagram illustrates the overall workflow for the purification of this compound from a Monascus purpureus culture.

Monascorubrin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification by Column Chromatography Fermentation Monascus purpureus Fermentation Harvest Harvest Mycelia (Vacuum Filtration) Fermentation->Harvest Wash Wash Mycelia (Acidified Water) Harvest->Wash Extract Ethanol Extraction (Ultrasound-assisted) Wash->Extract Centrifuge Centrifugation Extract->Centrifuge Crude_Extract Crude Pigment Extract Centrifuge->Crude_Extract Column_Chromo Macroporous Resin Column Chromatography Crude_Extract->Column_Chromo Load onto column Partially_Purified Partially Purified Orange Pigments Column_Chromo->Partially_Purified HPLC Reverse-Phase HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Partially_Purified->HPLC

Caption: Workflow for this compound purification.

Biosynthetic Pathway of this compound

The diagram below outlines the key steps in the biosynthetic pathway of this compound, starting from fatty acid and polyketide precursors.

Monascorubrin_Biosynthesis cluster_precursors Precursor Synthesis cluster_assembly This compound Formation cluster_conversion Further Conversions Fatty_Acid Fatty Acid Synthase (FAS) Beta_Ketoacid β-ketoacid Fatty_Acid->Beta_Ketoacid Esterification Esterification Beta_Ketoacid->Esterification Polyketide Polyketide Synthase (PKS) Azaphilone_Core Azaphilone Core Polyketide->Azaphilone_Core Azaphilone_Core->Esterification This compound This compound Esterification->this compound Reduction Reduction This compound->Reduction Amination Amination This compound->Amination Ankaflavin Ankaflavin (Yellow Pigment) Reduction->Ankaflavin Monascorubramine Monascorubramine (Red Pigment) Amination->Monascorubramine

Caption: Biosynthetic pathway of this compound.

References

Application of Monascorubrin as a Natural Food Colorant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin is an orange azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus. It serves as a key intermediate in the biosynthesis of other Monascus pigments, including the commercially important red and yellow colorants used in food products for centuries, particularly in Asia.[1][2] As a natural colorant, this compound presents a promising alternative to synthetic dyes, driven by increasing consumer demand for clean-label ingredients. This document provides detailed application notes and experimental protocols for the production, purification, and stability assessment of this compound for its potential use as a food colorant.

Application Notes

Physicochemical Properties

This compound (C₂₃H₂₆O₅, Molar Mass: 382.46 g/mol ) is a polyketide-derived compound.[1] It is characterized by a distinct orange hue and is sparingly soluble in water but soluble in organic solvents like ethanol.[3][4] The pigment's unique structure allows for its conversion into water-soluble red pigments through reactions with amino acids.[1][3]

Biosynthesis and Production

This compound is a secondary metabolite synthesized by Monascus species via the polyketide pathway.[5] Its production can be achieved through both solid-state fermentation (SSF) and submerged fermentation (SmF) of Monascus purpureus.[6][7] While SSF on substrates like rice is the traditional method, SmF offers better control over process parameters, leading to potentially higher yields and more consistent product quality.

Stability Profile

The stability of this compound is a critical factor for its application in food products, which may undergo various processing and storage conditions. Its color is influenced by pH, temperature, light, and the presence of oxygen.

  • pH Stability : this compound exhibits good stability in neutral to slightly alkaline conditions (pH 7-8).[5] However, its stability decreases in acidic environments.[8][9]

  • Thermal Stability : The pigment can withstand moderate heat treatment, retaining over 90% of its absorbance after 10 hours at 100°C.[5] However, prolonged exposure to high temperatures can lead to degradation.[8][9]

  • Light Stability : Exposure to light, particularly UV radiation, can cause significant degradation of this compound.[10][11] Therefore, protection from light during processing and storage is crucial.

  • Oxidative Stability : The presence of oxygen can also contribute to the degradation of the pigment.[8]

Safety and Toxicology

The safety of Monascus pigments is a primary concern, mainly due to the potential co-production of a mycotoxin, citrinin.[12] However, citrinin-free strains of Monascus are available, and purification processes can effectively remove this toxin.[2] In vivo studies on purified Monascus pigments have shown no toxicity in animal models.[13] Cytotoxicity assays on Vero cells also indicated high cell viability at concentrations relevant for food applications.[5]

Regulatory Status

The regulation of Monascus-derived pigments varies globally. In some Asian countries like China and Japan, they have a long history of use and are permitted in various food products.[7] In the European Union, the use of Monascus pigments is more restricted due to concerns about citrinin and the presence of monacolin K, a substance chemically identical to the prescription drug lovastatin.[1][14] In the United States, the FDA's stance is that red yeast rice products containing more than trace amounts of monacolin K are considered unapproved new drugs.[1] Therefore, the use of this compound as a food colorant would require careful consideration of the regulatory landscape in the target market.[15][16]

Quantitative Data Summary

Table 1: Stability of this compound under Different pH and Temperature Conditions

pHTemperature (°C)Stability (Residual Absorbance %)Reference
7100>90% after 10 hours[5]
6-830-6071-97%[10]
<4HighSignificant degradation[9]
6100Decreases rapidly[9]

Table 2: Safety Data for Monascus Pigments

Test TypeModel SystemResultsReference
In vivo toxicityAnimal modelsNo toxicity observed with purified pigments[13]
CytotoxicityVero cells>95% viability at 10-30 mg/mL[5]
Acute Oral Toxicity (LD₅₀)RatsExceeds 6,000 mg/kg for a traditional medicinal preparation containing multiple components[17]

Experimental Protocols

Protocol 1: Production of this compound via Submerged Fermentation

This protocol describes the production of this compound using Monascus purpureus in a submerged fermentation system.

1. Microorganism and Inoculum Preparation: a. Obtain a pure culture of a citrinin-free strain of Monascus purpureus. b. Culture the microorganism on a fresh Potato Dextrose Agar (PDA) medium. c. Prepare a spore suspension by washing a 7-day-old PDA slant culture with sterile distilled water. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.[18]

2. Fermentation Medium: a. Prepare the fermentation medium with the following composition per liter: 50 g rice powder, 20 g peptone, 5 g KH₂PO₄, 5 g MgSO₄·7H₂O, and 10 g NaNO₃.[18] b. Adjust the initial pH of the medium to 6.0. c. Sterilize the medium by autoclaving at 121°C for 15 minutes.

3. Fermentation Conditions: a. Inoculate 100 mL of the sterile fermentation medium in a 250 mL Erlenmeyer flask with 3 mL of the spore suspension.[18] b. Incubate the flasks in a rotary shaker at 28°C and 180 rpm for 7 days.[18]

Protocol 2: Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermented broth.

1. Extraction: a. After fermentation, separate the mycelia from the broth by filtration or centrifugation. b. Extract the pigments from the mycelia using 60% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:160 (g/mL).[19][20] c. Agitate the mixture at 180 rpm for 16 hours at 30°C and pH 6.[19] d. Separate the ethanol extract containing the pigments from the mycelial residue by filtration.

2. Purification: a. Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. To separate this compound from more polar red pigments, perform liquid-liquid extraction. Adjust the pH of the concentrated aqueous solution to 2.0-3.0 with hydrochloric acid to precipitate the orange pigments.[2] c. Collect the precipitate by centrifugation. d. Further purify the this compound using column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient of hexane and ethyl acetate.

Protocol 3: HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

1. HPLC System and Conditions: a. HPLC System: A system equipped with a photodiode array (PDA) detector. b. Column: C18 column (e.g., 4.6 x 250 mm, 5 µm). c. Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 450 nm for this compound.[5] f. Injection Volume: 20 µL.

2. Standard and Sample Preparation: a. Prepare a stock solution of purified this compound standard of known concentration in ethanol. b. Prepare a series of standard solutions by diluting the stock solution to create a calibration curve. c. Dilute the extracted and purified sample with ethanol to a concentration within the range of the calibration curve. d. Filter all solutions through a 0.45 µm syringe filter before injection.

3. Quantification: a. Inject the standard solutions and the sample solution into the HPLC system. b. Identify the this compound peak in the chromatogram based on its retention time compared to the standard. c. Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 4: Stability Assessment of this compound

This protocol describes the methodology to evaluate the stability of this compound under different conditions.

1. pH Stability: a. Prepare a series of buffer solutions with pH values ranging from 2 to 10. b. Dissolve a known concentration of purified this compound in each buffer solution. c. Store the solutions in the dark at a constant temperature (e.g., 25°C). d. Measure the absorbance of the solutions at 450 nm at regular time intervals. e. Calculate the percentage of residual color to determine the stability at each pH.

2. Thermal Stability: a. Prepare solutions of this compound in a buffer of a specific pH (e.g., pH 7). b. Incubate the solutions at different temperatures (e.g., 40, 60, 80, 100°C). c. At regular time intervals, cool the samples to room temperature and measure the absorbance at 450 nm. d. Calculate the percentage of residual color to determine the thermal stability at each temperature.

3. Light Stability: a. Prepare two sets of this compound solutions in a transparent container. b. Expose one set to a specific light source (e.g., UV lamp or natural sunlight) for a defined period. c. Keep the other set in the dark as a control. d. Measure the absorbance of both sets of solutions at 450 nm at regular time intervals. e. Compare the residual color of the light-exposed samples to the control to assess photostability.

Visualizations

Monascorubrin_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Azaphilone Intermediate Azaphilone Intermediate Polyketide Chain->Azaphilone Intermediate This compound This compound Azaphilone Intermediate->this compound Red Pigments (e.g., Monascorubramine) Red Pigments (e.g., Monascorubramine) This compound->Red Pigments (e.g., Monascorubramine) Reaction Amino Acids Amino Acids Amino Acids->Red Pigments (e.g., Monascorubramine) Reaction

Caption: Simplified biosynthetic pathway of this compound and its conversion to red pigments.

Experimental_Workflow_for_Monascorubrin_Production_and_Analysis cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis Inoculum Preparation Inoculum Preparation Submerged Fermentation Submerged Fermentation Inoculum Preparation->Submerged Fermentation Solvent Extraction Solvent Extraction Submerged Fermentation->Solvent Extraction Purification (Chromatography) Purification (Chromatography) Solvent Extraction->Purification (Chromatography) HPLC Quantification HPLC Quantification Purification (Chromatography)->HPLC Quantification Stability Assessment Stability Assessment Purification (Chromatography)->Stability Assessment HPLC Quantification->Stability Assessment

Caption: Experimental workflow for this compound production, purification, and analysis.

Logical_Relationship_of_Stability_Factors This compound This compound Stability Stability This compound->Stability pH pH Stability->pH Temperature Temperature Stability->Temperature Light Light Stability->Light Oxygen Oxygen Stability->Oxygen

Caption: Factors influencing the stability of this compound.

References

Unveiling the Anti-inflammatory Potential of Monascorubrin in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin, an orange pigment derived from Monascus species, has garnered scientific interest for its diverse biological activities. Among these, its anti-inflammatory properties present a promising avenue for therapeutic development. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound in cell culture models. The primary focus is on its modulatory effects on key inflammatory mediators and signaling pathways, providing a framework for its evaluation as a potential anti-inflammatory agent. While specific quantitative data for this compound is emerging, this document also contextualizes its activity with data from other related Monascus pigments.

Data Presentation: Anti-inflammatory Activity of Monascus Pigments

The following tables summarize the inhibitory activities of this compound and other relevant Monascus pigments on the production of nitric oxide (NO), a key inflammatory mediator.

Table 1: Inhibitory Concentration (IC50) of Monascus Pigments on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (μM)Reference
This compound > 40[1]
Rubropunctatin21.2[1]
Ankaflavin21.8[1]
Monascin29.1[1]
Monaphilol A3.8[1]
Monaphilol B2.9[1]
Monaphilol C1.0[1]
Monaphilol D1.7[2]

Note: A lower IC50 value indicates greater potency.

Core Mechanism: Inhibition of Pro-inflammatory Mediators

This compound, like other bioactive Monascus pigments, is believed to exert its anti-inflammatory effects by down-regulating the expression of pro-inflammatory enzymes and cytokines.[3] This includes the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of nitric oxide and prostaglandins, respectively.[4][5] Furthermore, these pigments can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3]

Signaling Pathways

The anti-inflammatory effects of Monascus pigments are closely linked to the modulation of key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are central to the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression.[7] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[8][9] Evidence suggests that Monascus pigments can inhibit this pathway, thereby suppressing the inflammatory response.[10]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Release & Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_active->Genes Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits

NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling route activated by inflammatory stimuli, leading to the production of pro-inflammatory cytokines.[11] This pathway involves a cascade of protein kinases, including JNK, ERK, and p38.[12] Polysaccharides from Monascus purpureus have been shown to activate the MAPK pathway, suggesting a complex immunomodulatory role.[6][13] The precise effect of this compound on this pathway requires further investigation.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Nucleus Nucleus This compound This compound (Potential Target) This compound->MAPK Modulates?

MAPK signaling pathway and potential modulation by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound in cell culture, primarily using the RAW 264.7 macrophage cell line.

General Experimental Workflow

Experimental_Workflow A Cell Culture (RAW 264.7 Macrophages) B Cell Viability Assay (MTT Assay) A->B C Pre-treatment with this compound A->C B->C Determine non-toxic concentrations D Inflammatory Stimulation (LPS) C->D E Nitric Oxide (NO) Assay (Griess Assay) D->E F Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) D->F G Protein Expression Analysis (Western Blot for iNOS, COX-2) D->G H Signaling Pathway Analysis (Western Blot for p-IκB, p-p65, p-MAPKs) D->H

General workflow for assessing this compound's anti-inflammatory effects.
Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the non-toxic concentrations of this compound for subsequent experiments.

  • Materials:

    • 96-well plates

    • RAW 264.7 cells

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Materials:

    • 24-well plates

    • RAW 264.7 cells

    • This compound

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS, no this compound) and a positive control (LPS only).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Cytokine Quantification (ELISA)

This protocol is for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Materials:

    • 24-well plates

    • RAW 264.7 cells

    • This compound

    • LPS

    • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Protocol:

    • Seed and treat the cells as described in the NO Production Assay (steps 1-3). The incubation time with LPS may be shorter (e.g., 6-18 hours) depending on the cytokine.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit.

    • Measure the absorbance using a microplate reader at the specified wavelength.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This technique is used to determine the protein expression levels of key inflammatory and signaling molecules.

  • Materials:

    • 6-well plates

    • RAW 264.7 cells

    • This compound

    • LPS

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-iNOS, anti-COX-2, anti-IκBα, anti-phospho-IκBα, anti-p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-ERK, anti-phospho-ERK, anti-JNK, anti-phospho-JNK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for the appropriate time (e.g., 24 hours for iNOS/COX-2; 15-60 minutes for signaling proteins).

    • Wash the cells with cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound presents an interesting candidate for further investigation as an anti-inflammatory agent. The provided protocols offer a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action in cell culture models. While current data suggests this compound may be less potent than other Monascus pigments in inhibiting nitric oxide production, its effects on other inflammatory mediators and signaling pathways warrant thorough investigation. By employing the detailed methodologies outlined in this document, researchers can contribute to a deeper understanding of the therapeutic potential of this compound and the broader class of Monascus-derived compounds.

References

Application Notes: Synthesis of Red Pigments Using Monascorubrin as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monascus pigments are a class of secondary metabolites produced by the fungus Monascus purpureus, which have been used for centuries as natural food colorants.[1] These pigments are categorized into three main color groups: yellow (e.g., monascin, ankaflavin), orange (e.g., monascorubrin, rubropunctatin), and red (e.g., monascorubramine, rubropunctamine).[1][2] The biosynthesis of these pigments follows a polyketide pathway.[3] The orange pigments, this compound and rubropunctatin, are key intermediates and indispensable precursors for the formation of the red pigments.[2][4] The conversion from the orange to the red form is not enzymatic but rather a chemical reaction where the azaphilone core of the orange pigment reacts with primary amines, such as those from amino acids.[2][3] This process, known as an azaphilic addition reaction, allows for the semi-synthesis of a diverse range of red pigments with varying properties.[4][5] This document provides detailed protocols for the production and purification of the precursor this compound and its subsequent conversion into stable, water-soluble red pigments.

Section 1: Biosynthesis and Precursor Production

The production of red pigments begins with the microbial fermentation of Monascus sp. to generate the orange precursor, this compound. The biosynthetic pathway involves the condensation of products from both the polyketide synthase (PKS) and fatty acid synthase (FAS) pathways.[3]

Monascus Pigment Biosynthesis cluster_products Pigment Formation PKS Polyketide Synthase Pathway Chromophore Polyketide Chromophore PKS->Chromophore FAS Fatty Acid Synthase Pathway BetaKetoacid β-Ketoacid FAS->BetaKetoacid This compound This compound (Orange Precursor) Chromophore->this compound BetaKetoacid->this compound Esterification YellowPigments Ankaflavin / Monascin (Yellow) This compound->YellowPigments Reduction RedPigments Monascorubramine / Derivatives (Red) This compound->RedPigments AminoAcids Amino Acids / Amines AminoAcids->RedPigments Azaphilic Addition (Non-enzymatic)

Fig. 1: Simplified biosynthetic pathway of Monascus pigments.
Protocol 1: Production of this compound via Two-Stage Fermentation

To maximize the yield of the this compound precursor and prevent its premature conversion to red pigments, a two-stage, low-pH fermentation strategy is employed. This method first promotes mycelial growth at an optimal pH and then shifts to a highly acidic environment to facilitate the accumulation of orange pigments.[4]

Materials:

  • Monascus purpureus strain (e.g., ATCC 16362)

  • Spore suspension (10⁵ spores/mL)

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Fermentation medium (containing glucose, peptone, salts)

  • Shaker incubator

  • Bioreactor (optional, for scaled-up production)

  • HCl or other acid for pH adjustment

Procedure:

  • Inoculum Preparation: Inoculate 20 mL of seed culture medium in a 100 mL flask with the M. purpureus spore suspension. Incubate at 30°C, 200 rpm for 48 hours.

  • Stage 1 - Growth Phase: Inoculate 1 L of fermentation medium with the 20 mL seed culture. Maintain the pH at an optimal level for growth (e.g., pH 6.0-6.5) and incubate at 30°C, 200 rpm for 72 hours.[6][7]

  • Stage 2 - Accumulation Phase: After the growth phase, adjust the culture pH to 3.0 using sterile HCl. Continue the fermentation under the same temperature and agitation conditions for another 96-120 hours. The acidic conditions block the azaphilic addition reaction, leading to the accumulation of this compound and rubropunctatin.[4]

  • Harvesting: After fermentation, harvest the mycelia and culture broth by centrifugation or filtration.

Protocol 2: Extraction and Purification of this compound

The orange pigments are highly reactive and can be converted to red derivatives during extraction if amino-containing compounds are co-extracted.[2] Using acidified ethanol and subsequent crystallization is an effective method to obtain a high-purity precursor.

Materials:

  • Harvested mycelia and broth from Protocol 1

  • Ethanol (95%)

  • HCl

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman No. 1 paper)

  • Crystallization vessel

Procedure:

  • Extraction: Resuspend the harvested mycelia in 95% ethanol acidified to pH 2.0-4.0 to prevent premature conversion to red pigments.[2] Use a solid-to-liquid ratio of approximately 1:10 (w/v). Stir the suspension for 4-6 hours at room temperature in the dark.

  • Filtration: Separate the ethanol extract from the mycelial debris by filtration.

  • Concentration: Concentrate the crude ethanol extract using a rotary evaporator at 40-50°C until the volume is reduced by approximately 90%.

  • Purification by Fractional Crystallization:

    • Transfer the concentrated extract to a crystallization vessel.

    • Allow the solution to stand at 4°C for 24-48 hours to induce crystallization of the orange pigments.

    • Collect the crystals by filtration or centrifugation.

    • Wash the crystals with a small amount of cold, acidified ethanol to remove impurities.

    • Dry the crystals under vacuum. This method can yield this compound and rubropunctatin precursors with a purity of up to 91.9%.[4][8][9]

Section 2: Semi-Synthesis of Red Pigments

With purified this compound in hand, a variety of red pigments can be synthesized by reacting it with different amino acids. This semi-synthetic approach allows for the creation of pigments with tailored properties, such as improved water solubility and thermal stability.[4][5]

Experimental Workflow Fermentation 1. Two-Stage Fermentation (Low pH) Extraction 2. Acidified Ethanol Extraction Fermentation->Extraction Purification1 3. Fractional Crystallization Extraction->Purification1 Precursor Purified this compound (Orange Precursor) Purification1->Precursor Reaction 4. Azaphilic Addition Reaction (+ Amino Acids) Precursor->Reaction Purification2 5. Solid-Phase Extraction (C18 SPE) Reaction->Purification2 Product Purified Red Pigment Derivatives Purification2->Product Analysis 6. Characterization (HPLC, UV-Vis) Product->Analysis

Fig. 2: Workflow for semi-synthesis of red pigments.
Protocol 3: Azaphilic Addition Reaction with Amino Acids

This protocol describes the in vitro chemical modification of purified this compound to produce water-soluble red pigments.

Materials:

  • Purified this compound/rubropunctatin powder (from Protocol 2)

  • Various amino acids (e.g., Histidine, Phenylalanine, Tyrosine, Tryptophan)

  • Methanol

  • 0.1 M Phosphate buffer (pH 7.0)

  • Orbital shaker/incubator

  • C18 Solid-Phase Extraction (SPE) columns

Procedure:

  • Reaction Setup: Prepare a 50% (v/v) methanol-aqueous solution containing 0.1 M phosphate buffer at pH 7.0.[4]

  • Reagent Addition: In a 100 mL reaction volume, dissolve 12 mg of the purified orange pigment powder. Add the desired amino acid to a final concentration of 8 mmol/L.[4]

  • Incubation: Incubate the reaction mixture at 30°C with agitation (250 rpm) for 2 hours.[4] The solution will change color from orange to red as the reaction proceeds.

  • Purification of Red Pigment:

    • Pass the reaction mixture through a C18 SPE column to desalt and concentrate the product.

    • Wash the column with deionized water to remove unreacted amino acids and buffer salts.

    • Elute the synthesized red pigment from the column using a 90% (v/v) methanol-aqueous solution.[4]

    • Collect the colored eluate and dry under vacuum or nitrogen stream.

Section 3: Data and Characterization

The synthesized pigments should be characterized to confirm their identity and assess their properties, such as stability.

Protocol 4: Characterization of Red Pigments

A. UV-Visible Spectroscopy:

  • Dissolve a small amount of the purified red pigment in 50% ethanol.

  • Scan the absorbance from 300-700 nm using a spectrophotometer.

  • Red pigments such as monascorubramine typically exhibit a maximum absorption peak (λmax) around 500-510 nm.[7][10]

B. High-Performance Liquid Chromatography (HPLC):

  • System: Alliance 2695 with a PDA 2996 detector or equivalent.[11]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and acidified water is typically used.

  • Detection: Monitor at the λmax determined by UV-Vis spectroscopy (e.g., 510 nm).

  • Analysis: The retention time can be compared to standards, and the peak area provides a quantitative measure of purity and yield.

Quantitative Data Summary

The semi-synthesis approach significantly improves the properties of the resulting red pigments compared to conventional ones like monascorubramine.

Table 1: Precursor Purity and Red Pigment Yield

Parameter Value Source
Purity of Precursor (this compound/Rubropunctatin) 91.9% [4][8][9]

| Yield of Purified Precursor | ~0.79 g/L of fermentation medium |[4] |

Table 2: Stability of Semi-Synthesized Red Pigments vs. Conventional

Pigment Type Condition Remaining Pigment (%) Improvement Factor Source
Conventional Red Pigment 80°C, 6h, pH 3.0 ~10% - [4]
MPs-His (Histidine Derivative) 80°C, 6h, pH 3.0 ~26% 2.6x [4]
Conventional Red Pigment 80°C, 6h, pH 5.0 ~5% - [4]
MPs-His (Histidine Derivative) 80°C, 6h, pH 5.0 ~64% 12.8x [4]
Conventional Red Pigment 80°C, 6h, pH 7.0 ~15% - [4]

| MPs-His (Histidine Derivative) | 80°C, 6h, pH 7.0 | ~77% | 5.1x |[4] |

Note: The thermal degradation of these pigments typically follows first-order reaction kinetics.[4][12]

Conclusion: The use of this compound as a precursor for the semi-synthesis of red pigments offers a robust and versatile platform for producing natural colorants. By employing a two-stage, low-pH fermentation and subsequent purification, high-purity this compound can be efficiently obtained.[4] The azaphilic addition reaction with various amino acids yields novel red pigments with significantly improved water solubility and thermal stability, particularly in the acidic to neutral pH range relevant to most food and pharmaceutical applications.[4][8] Pigments derived from histidine, phenylalanine, tyrosine, and tryptophan have been identified as being particularly resistant to pasteurization conditions.[4][9] These protocols provide a clear pathway for researchers to develop and characterize stable, natural red pigments for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Monascus Fermentation for Monascorubrin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Monascus fermentation for a high yield of Monascorubrin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Monascus fermentation experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Low or no this compound production is observed, although biomass growth is good. What are the likely causes and how can I fix this?

Possible Causes & Solutions:

  • Suboptimal Nitrogen Source: The type and concentration of the nitrogen source significantly impact pigment production. Organic nitrogen sources like peptone and yeast extract often promote excellent biomass growth but can be unfavorable for pigment production.[1] Conversely, inorganic nitrogen sources like ammonium and nitrate can lead to better pigment formation, although biomass growth might be reduced.[1][2]

    • Solution: Experiment with different nitrogen sources. A combination of organic and inorganic nitrogen sources might be optimal. Consider using monosodium glutamate (MSG), which has been shown to enhance the production and excretion of extracellular pigments.[3]

  • Incorrect pH: The initial pH of the culture medium is a critical factor. While fungal growth might occur over a broader pH range, this compound production is more specific. Orange pigments like this compound are often favored in acidic conditions.[1][4]

    • Solution: Adjust the initial pH of your medium. An initial pH of around 2.5 to 4.0 has been shown to favor the production of orange and yellow pigments while suppressing the formation of undesirable red pigments and the mycotoxin citrinin.[4][5]

  • Inappropriate Carbon Source: While glucose is a commonly used carbon source, its high concentration can sometimes inhibit the formation of secondary metabolites like pigments.[3]

    • Solution: Test different carbon sources such as fructose, maltose, or mannitol.[6][7] Some studies suggest that ethanol can also be an effective carbon source, potentially by increasing the cellular pool of acetyl-CoA, a key precursor for pigment biosynthesis.[3]

Q2: The fermentation broth is producing red pigments instead of the desired orange this compound. Why is this happening and what can be done?

Possible Causes & Solutions:

  • pH is too high: The color of Monascus pigments is highly dependent on the pH of the medium. Red pigments (monascorubramine and rubropunctamine) are typically formed from the orange pigments (this compound and rubropunctatin) through a chemical reaction with primary amino groups, which is favored at a higher pH (around 6.5).[1]

    • Solution: Maintain a lower pH in the fermentation broth. An initial pH of 2.5 has been shown to be optimal for orange pigment production while limiting the conversion to red pigments.[4][8]

  • Presence of specific amino acids: The reaction to form red pigments requires a source of primary amino groups, often from amino acids present in the medium.[9]

    • Solution: If using complex nitrogen sources rich in amino acids, consider switching to a more defined medium with specific nitrogen sources like ammonium or nitrate that do not readily contribute to the formation of red pigments.[1]

Q3: My Monascus culture is producing the mycotoxin citrinin along with the pigments. How can I reduce or eliminate citrinin production?

Possible Causes & Solutions:

  • Suboptimal pH: Citrinin production is also influenced by the pH of the culture medium.

    • Solution: A low initial pH of 2.5 has been demonstrated to effectively suppress citrinin synthesis to negligible levels.[4] This provides a simple and effective method to control this mycotoxin.

  • Strain Selection: Different strains of Monascus have varying capacities for citrinin production.

    • Solution: If possible, screen different Monascus strains to select a low-citrinin or citrinin-free producer.

Q4: The fungal mycelia are forming large, dense pellets, and pigment production is low. What is the issue and how can it be addressed?

Possible Causes & Solutions:

  • Poor Mass Transfer: Large, dense pellets can lead to limitations in the transfer of oxygen and nutrients to the cells in the center of the pellet, thereby affecting secondary metabolite production.[10]

    • Solution: Optimize the agitation and aeration rates. Higher agitation speeds can help to create smaller, more dispersed mycelial forms, improving mass transfer.[10][11] However, excessive shear stress from very high agitation can damage the mycelia, so an optimal range needs to be determined.[11]

  • Inoculum Size: The size of the inoculum can influence the morphology of the mycelia.

    • Solution: Experiment with different inoculum sizes. An optimal inoculum size, often around 2-10%, can promote the formation of smaller, more productive pellets or dispersed hyphae.[6][12]

Frequently Asked Questions (FAQs)

Q1: What are the optimal fermentation parameters for maximizing this compound yield?

The optimal parameters can be strain-specific, but general guidelines from various studies are summarized in the table below. It is recommended to perform optimization experiments for your specific Monascus strain and fermentation setup.

ParameterRecommended Range/ValueNotes
Carbon Source Mannitol (1.5%), Fructose, MaltoseGlucose is common but can be inhibitory at high concentrations.[3][6][7]
Nitrogen Source Peptone (8.8 g/L), Ammonium, NitrateOrganic sources can increase biomass but may not be optimal for pigment production.[1][4]
Initial pH 2.5 - 4.0A low pH favors orange pigments and suppresses citrinin.[4][5]
Temperature 28 - 30°CGenerally optimal for both growth and pigment production.[6][13]
Agitation 150 - 350 rpmAffects mycelial morphology and mass transfer.[6][10]
Aeration Sufficient to maintain dissolved oxygenCrucial for aerobic fermentation; can be strain and density dependent.[11][14]

Q2: How can I accurately quantify the this compound concentration in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound. A typical method involves:

  • Extraction: Extracting the pigments from the mycelium and/or broth using a suitable solvent like ethanol.[15] Acidified ethanol (pH 2-4) can be used to prevent the conversion of orange pigments to red ones during extraction.[16][17]

  • Chromatographic Separation: Using a C18 column with a mobile phase gradient of acetonitrile and acidified water.[18]

  • Detection: A UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength for this compound (around 470-480 nm) is used for detection and quantification against a standard curve.[19][20]

Q3: What is the biosynthetic pathway for this compound?

This compound is a polyketide synthesized by Monascus species. The biosynthesis involves a multi-step process starting from acetyl-CoA and malonyl-CoA, which are condensed by a polyketide synthase (PKS) to form a polyketide chain. This chain then undergoes a series of enzymatic reactions including cyclization, dehydration, and reduction to form the characteristic azaphilone pigment structure.

Monascorubrin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization & Dehydration polyketide->cyclization chromophore Azaphilone Chromophore cyclization->chromophore modifications Enzymatic Modifications (e.g., Reduction) chromophore->modifications This compound This compound modifications->this compound

Caption: Biosynthetic pathway of this compound in Monascus spp.

Experimental Protocols

1. Media Preparation and Inoculum Development

  • Seed Medium: A typical seed medium contains (per liter): 20 g peptone, 60 g glucose, 5 g MgSO₄·7H₂O, 10 g NaNO₃, and 10 g KH₂PO₄.[21]

  • Inoculum Preparation:

    • Grow the Monascus strain on a Potato Dextrose Agar (PDA) slant at 28-30°C for 7 days.

    • Wash the spores from the slant with sterile water.

    • Transfer the spore suspension to the seed medium and incubate in a shaker at 28°C and 180 rpm for 36-48 hours.[21]

    • Filter the inoculum through sterile gauze to obtain a spore suspension. Adjust the concentration to approximately 10⁶ spores/mL using a hemocytometer.[21]

2. Submerged Fermentation Protocol

  • Prepare the production medium. A basal medium could consist of (per liter): 40 g carbon source (e.g., mannitol), 5 g nitrogen source (e.g., peptone), 0.4 g KH₂PO₄, 0.5 g MgSO₄, 2 mg FeSO₄, and 2 mg ZnSO₄.[12]

  • Adjust the initial pH of the medium to the desired value (e.g., 2.5-4.0) using sterile acid or base.[4][12]

  • Dispense the medium into fermentation flasks (e.g., 100 mL in a 250 mL flask).[12]

  • Inoculate the production medium with the prepared spore suspension (e.g., 2-10% v/v).[6][12]

  • Incubate the flasks in a shaker at the optimized temperature (e.g., 28°C) and agitation speed (e.g., 150-200 rpm) for the desired fermentation period (e.g., 7-9 days).[6][12]

Fermentation_Workflow start Start strain_culture Monascus Strain Culture (PDA Slant) start->strain_culture seed_culture Seed Culture Preparation strain_culture->seed_culture production_ferm Production Fermentation (Submerged Culture) seed_culture->production_ferm sampling Sampling & Analysis production_ferm->sampling extraction Pigment Extraction sampling->extraction quantification This compound Quantification (HPLC) extraction->quantification end End quantification->end

Caption: General experimental workflow for Monascus fermentation.

References

Technical Support Center: Overcoming Low Monascorubrin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Monascorubrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of working with this compound, a hydrophobic molecule with low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a natural orange pigment produced by fungi of the Monascus genus.[1][2] It is a lipophilic, or fat-soluble, molecule, which inherently makes it poorly soluble in water-based (aqueous) solutions.[3][4][5] This low aqueous solubility can pose significant challenges in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state to ensure accurate and reproducible results.

Q2: What are the initial steps I should take when I encounter solubility issues with this compound?

A2: First, verify the purity of your this compound sample, as impurities can affect solubility. Ensure you are using a high-quality, purified compound. The initial and most straightforward approach to solubilization is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating stock solutions of hydrophobic compounds like this compound.[6] Ethanol and methanol are also viable options for dissolving this compound.[7][8][9] It is crucial to prepare a high-concentration stock solution so that the final concentration of the organic solvent in your aqueous medium is low enough to not affect the biological system you are studying (typically <0.5% v/v).

Q4: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent environment to an unfavorable aqueous one. Please refer to the Troubleshooting Guide below for detailed strategies to prevent this, such as using co-solvents, surfactants, or other formulation techniques.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution of Stock Solution

Cause: The rapid change in solvent polarity causes the hydrophobic this compound to aggregate and precipitate out of the aqueous solution.

Solutions:

  • Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Use a co-solvent system: Incorporate a water-miscible co-solvent into your final aqueous medium. Polyethylene glycol 400 (PEG400) is a commonly used co-solvent that can improve the solubility of hydrophobic compounds.[6][10]

  • Incorporate a surfactant: Surfactants form micelles that can encapsulate hydrophobic molecules, keeping them dispersed in an aqueous solution. Tween 80 is a non-ionic surfactant frequently used for this purpose.[6]

  • Optimize the dilution process: Add the this compound stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid dispersion and minimize localized high concentrations that can initiate precipitation.

Issue 2: Low Bioavailability or Inconsistent Results in In Vivo Studies

Cause: Poor solubility of this compound in physiological fluids can lead to low absorption and inconsistent exposure in animal models.

Solutions:

  • Formulation with PEG400: Prepare a formulation by dissolving this compound directly in PEG400 for oral administration.[6]

  • Aqueous Suspension with Surfactants: Create a suspension of this compound in an aqueous vehicle containing a suspending agent like Carboxymethyl cellulose (CMC) and a surfactant such as Tween 80 to improve wetting and prevent aggregation.[6]

  • Particle Size Reduction: Investigate micronization or nanoparticle formulation to increase the surface area of the this compound particles, which can enhance the dissolution rate.

  • Chemical Modification: Convert this compound to a water-soluble derivative, such as monascorubramine, by reacting it with an amino acid. This is a more advanced technique that fundamentally alters the molecule's properties.

Quantitative Data Summary

The following table summarizes the available solubility data and recommended concentrations for various solvents and formulation components.

Solvent/ExcipientTypeRecommended Concentration/SolubilityNotes
Dimethyl Sulfoxide (DMSO) Organic Solvent≥20 mg/mL (for a similar compound)[3]Ideal for high-concentration stock solutions.
Ethanol Organic SolventSoluble[7][8][9]Suitable for stock solutions.
Methanol Organic SolventSoluble[7][8][9]Used for extraction and as a solvent for analysis.[4]
Polyethylene Glycol 400 (PEG400) Co-solventUsed as a vehicle for oral formulations.[6]Can improve solubility and bioavailability.[10]
Tween 80 Surfactant0.25% (in combination with CMC)[6]Helps to form stable suspensions.
Carboxymethyl cellulose (CMC) Suspending Agent0.2% - 0.5%[6]Used to increase the viscosity of the vehicle and prevent settling.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh out the desired amount of this compound powder and place it into a suitable tube or vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[6]

Protocol 2: Preparation of an Aqueous Formulation of this compound using PEG400 and Tween 80

Objective: To prepare a formulation suitable for in vivo (e.g., oral gavage) studies.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400)

  • Tween 80

  • Sterile water or saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • In a sterile conical tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 or PEG400 to the tube and vortex thoroughly until the solution is clear. A typical ratio is 1 part DMSO stock to 9 parts PEG.

  • Add Tween 80 to the mixture and vortex again until it is fully dispersed. A common final concentration of Tween 80 is 5-10%.

  • Slowly add sterile water or saline dropwise while continuously vortexing to bring the formulation to the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation. A stable formulation should appear as a clear solution or a uniform, fine dispersion.

Protocol 3: Chemical Conversion of this compound to Water-Soluble Monascorubramine

Objective: To increase the aqueous solubility of this compound by converting it to its red, water-soluble amino acid derivative, monascorubramine.

Materials:

  • Purified this compound

  • An amino acid (e.g., glycine, glutamic acid)

  • Methanol

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel

  • Stir plate and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the purified this compound in methanol.

  • In a separate container, dissolve the chosen amino acid in the phosphate buffer.

  • Combine the this compound-methanol solution with the amino acid-buffer solution in a reaction vessel. The reaction is typically performed at a slightly alkaline pH to promote the amination reaction.[11]

  • Stir the reaction mixture at room temperature. The color of the solution will change from orange to red, indicating the formation of monascorubramine.

  • Monitor the reaction progress using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Once the reaction is complete, the methanol can be removed under reduced pressure using a rotary evaporator. The resulting aqueous solution contains the water-soluble monascorubramine derivative.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Aqueous Formulation cluster_application Experimental Application a Weigh this compound b Dissolve in DMSO a->b c Vortex until clear b->c d Add PEG400 c->d e Add Tween 80 d->e f Add Aqueous Buffer e->f g Final Formulation f->g h In Vitro Assay g->h i In Vivo Study g->i

Caption: Experimental workflow for preparing this compound formulations.

signaling_pathway cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates LR Leptin Receptor JAK2 JAK2 LR->JAK2 activates PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes STAT3 STAT3 JAK2->STAT3 phosphorylates Gene Gene Expression (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Monascorubramine Monascorubramine (this compound Derivative) Monascorubramine->PTP1B inhibits

Caption: Monascorubramine's potential role in Insulin and Leptin signaling via PTP1B inhibition.

References

Preventing Monascorubrin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monascorubrin. The information is designed to help prevent its degradation during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is sensitive to several environmental factors that can lead to its degradation. The primary factors are:

  • pH: this compound is unstable in highly acidic or alkaline conditions. Low pH can lead to the destruction of the pigment, while alkaline conditions can promote its conversion to red pigments through amination.[1][2] The optimal pH for stability is generally in the neutral range of 6 to 8.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation of this compound, following a first-order kinetic reaction.[1][2] This degradation is more pronounced at lower pH values when the temperature is high.[1][2]

  • Light: Exposure to light, particularly direct sunlight, can cause significant photo-degradation of this compound.[3][4]

  • Presence of Amino Groups: this compound is highly reactive and can be converted to its red derivatives, such as monascorubramine, in the presence of compounds containing free amino groups, like amino acids.[5][6]

Q2: How can I prevent the conversion of this compound to red pigments during extraction?

A2: To prevent the conversion of the orange pigment this compound to its red derivatives during extraction, it is recommended to use acidified ethanol (pH 2 or 4).[5][6] The low pH environment inhibits the amination reaction with co-extracted compounds containing amino groups.[5][7]

Q3: What is the recommended solvent for extractions?

A3: Ethanol is a standard solvent used for the extraction of this compound.[5][8][9] To minimize degradation and unwanted reactions, using acidified ethanol is a common practice.[5][6]

Q4: What are the optimal long-term storage conditions for this compound?

A4: For long-term preservation, this compound should be stored at low temperatures, with -20°C being a commonly recommended temperature, and protected from light.[10][11] Lyophilization, or freeze-drying, has been shown to significantly improve the stability of Monascus pigments against temperature and pH fluctuations, making it an excellent option for long-term storage.[12] Encapsulation techniques can also enhance stability during storage.[13]

Troubleshooting Guides

Problem 1: The extracted pigment is red instead of the expected orange color of this compound.

  • Possible Cause: The orange this compound has likely reacted with amino-group containing compounds (e.g., amino acids) that were co-extracted, leading to the formation of red pigments like monascorubramine.[5][6] This reaction is more likely to occur at a neutral or higher pH.

  • Solution: During the extraction process, use acidified ethanol (e.g., pH 2 or 4) to inhibit the amination reaction.[5][6] This can be achieved by adding a suitable acid, like formic acid, to the ethanol.[10]

Problem 2: The concentration of this compound is decreasing over time, even when stored at low temperatures.

  • Possible Cause 1: The storage container may not be adequately protecting the pigment from light. This compound is light-sensitive and can degrade even at low temperatures if exposed to light.[3][4]

  • Solution 1: Store the this compound extract in amber-colored vials or wrap the storage container in aluminum foil to block out light. Ensure storage is in a dark environment.

  • Possible Cause 2: The storage temperature is not low enough for long-term stability. While refrigeration slows degradation, freezing is more effective.

  • Solution 2: Store the extract at -20°C or lower for better long-term preservation.[11] For maximal stability, consider lyophilizing the extract before storage.[12]

  • Possible Cause 3: The pH of the extract may be suboptimal, contributing to gradual degradation.

  • Solution 3: If possible, adjust the pH of the solution to a neutral range (pH 6-8) before storage, as this compound is most stable in this range.[3][4]

Data Presentation

Table 1: Stability of Monascus Pigments under Different pH and Temperature Conditions.

pHTemperature (°C)Remaining Pigment (%) after 6hReference
3.080Significantly lower than neutral pH[10]
5.080Moderately stable[10]
7.080Higher stability[10]
9.080Higher stability[10]
6.050Most stable condition[2]

Table 2: Thermal Degradation Kinetics of Crude and Lyophilized Monascus Pigments at 90°C.

Extract TypeDegradation Constant (k, h⁻¹)Half-life (t₁/₂, h)Reference
Crude0.2323.0[12]
Lyophilized0.1674.2[12]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol is based on a two-stage, low-pH fermentation and fractional crystallization method.[10]

  • Fermentation: Employ a two-stage, low-pH fermentation strategy to promote the accumulation of this compound and rubropunctatin.[10]

  • Crude Extraction: Adjust the concentration of the crude Monascus pigment extract with a 70% ethanol aqueous solution (pH 2.0, adjusted with formic acid).[10]

  • Crystallization:

    • Add 0.5 volumes of acidic water (pH 2.0, adjusted with formic acid) to the crude extract.[10]

    • Incubate at -20°C for 2 hours to allow for the crystallization of orange pigments.[10]

  • Harvesting and Drying:

    • Harvest the orangish-red crystals by filtration through Whatman filter paper.[10]

    • Wash the crystals with acidic water (pH 2.0).[10]

    • Dry the crystals using hot air at 40°C.[10]

  • Storage: Store the purified pigment at -20°C in a dark environment.[10]

Protocol 2: Evaluation of Thermal Stability

This protocol is designed to assess the thermal stability of this compound at different pH values.[10]

  • Sample Preparation: Prepare solutions of the this compound extract in a suitable solvent (e.g., 20% methanolic solution) at various pH levels (e.g., 3.0, 5.0, 7.0, 9.0).[10]

  • Initial Absorbance: Measure the initial absorbance (A₀) of each solution at its maximum wavelength (λ_max).

  • Thermal Treatment: Incubate the solutions in a light-protected environment at a constant high temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[10]

  • Final Absorbance: After the incubation period, cool the solutions to room temperature and measure the final absorbance (A) at λ_max.

  • Calculation of Remaining Pigment: Calculate the percentage of remaining pigment using the formula: Remaining Pigment (%) = (A / A₀) × 100%[10]

Visualizations

Monascorubrin_Degradation_Pathway This compound This compound (Orange Pigment) Monascorubramine Monascorubramine (Red Pigment) This compound->Monascorubramine Amination (Alkaline pH) Degradation_Products Degradation Products This compound->Degradation_Products Amino_Acid Amino Acid / Amine High_Temp High Temperature High_Temp->this compound Low_pH Low pH Low_pH->this compound Light Light Exposure Light->this compound

Caption: Factors leading to this compound degradation and transformation.

Monascorubrin_Extraction_Workflow Start Monascus Fermentation (Low pH) Crude_Extract Crude Pigment Extract (70% Acidified Ethanol) Start->Crude_Extract Crystallization Fractional Crystallization (-20°C, 2h) Crude_Extract->Crystallization Filtration Filtration & Washing (Acidic Water) Crystallization->Filtration Drying Hot Air Drying (40°C) Filtration->Drying Purified_Pigment Purified this compound Drying->Purified_Pigment Storage Storage (-20°C, Dark) Purified_Pigment->Storage

Caption: Workflow for the extraction and purification of this compound.

References

Troubleshooting low pigment yield in Monascus purpureus cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monascus purpureus cultures, specifically addressing the common issue of low pigment yield.

Troubleshooting Guide: Low Pigment Yield

Low pigment production in Monascus purpureus cultures can be attributed to a variety of factors, ranging from suboptimal culture conditions to strain-specific characteristics. This guide provides a systematic approach to identifying and resolving these issues.

Question: My Monascus purpureus culture is growing well, but the pigment yield is low. What are the most likely causes and how can I fix it?

Answer:

Low pigment yield despite good mycelial growth is a frequent challenge. The biosynthesis of Monascus pigments is a secondary metabolic process, meaning it is highly sensitive to environmental and nutritional cues. Here are the key areas to investigate:

1. Suboptimal Culture Medium Composition:

  • Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, some strains may produce higher pigment yields with other carbohydrates like fructose, maltose, or even complex substrates like rice powder and corn starch.[1][2][3] High glucose concentrations (above 50 g/L) can sometimes inhibit pigment synthesis.[4]

    • Troubleshooting:

      • Test different carbon sources (e.g., glucose, fructose, maltose, soluble starch, rice powder) to find the optimal one for your strain.

      • Optimize the carbon source concentration.

      • Consider using mixed carbon sources, as this has been shown to enhance pigment production.[5]

  • Nitrogen Source: The choice of nitrogen source significantly impacts pigment production. Organic nitrogen sources like peptone and yeast extract often lead to higher pigment yields compared to inorganic sources like ammonium or nitrate.[1][6] The carbon-to-nitrogen (C/N) ratio is also a crucial factor.

    • Troubleshooting:

      • Experiment with different nitrogen sources (e.g., peptone, yeast extract, monosodium glutamate, ammonium sulfate).

      • Optimize the C/N ratio in your medium.

  • Phosphate and Trace Elements: Phosphate levels and the presence of trace elements like zinc and iron can influence pigment biosynthesis.

    • Troubleshooting:

      • Ensure your medium contains adequate, but not excessive, levels of phosphate.

      • Supplement your medium with trace elements like ZnSO₄·7H₂O and FeSO₄·7H₂O.

2. Inappropriate pH of the Culture Medium:

The pH of the culture medium has a profound effect on both the type and amount of pigment produced. The optimal pH for red pigment production is generally in the slightly acidic to neutral range (pH 5.0-7.0).[7][8][9] Very low or high pH values can inhibit pigment synthesis. For instance, alkaline conditions have been shown to significantly inhibit red pigment biosynthesis.[7]

  • Troubleshooting:

    • Measure the initial pH of your medium and adjust it to the optimal range for your desired pigment.

    • Monitor the pH throughout the fermentation process, as the fungus's metabolic activity can alter it.

    • Consider using a buffered medium to maintain a stable pH.

3. Suboptimal Incubation Temperature:

Temperature is a critical parameter for both fungal growth and pigment production. The optimal temperature for pigment production by M. purpureus is typically around 30°C.[8][10] Deviations from this temperature can lead to reduced pigment yields.

  • Troubleshooting:

    • Ensure your incubator is accurately calibrated and maintaining the optimal temperature.

    • Experiment with a temperature range (e.g., 25-35°C) to determine the ideal temperature for your specific strain.

4. Inadequate Aeration (in Submerged Cultures):

In submerged fermentation, sufficient oxygen supply is crucial for pigment production. Poor aeration can limit fungal metabolism and, consequently, pigment synthesis.

  • Troubleshooting:

    • Increase the agitation speed of your shaker incubator.

    • Use baffled flasks to improve oxygen transfer.

    • Ensure the volume of the culture medium in the flask is not excessive (typically no more than 20-25% of the flask volume).

5. Exposure to Light:

Monascus purpureus pigment production is sensitive to light. Incubation in complete darkness has been shown to increase red pigment production, while exposure to direct light can suppress it.[11] Blue light, in particular, can have varied effects depending on the intensity and duration of exposure.[12]

  • Troubleshooting:

    • Incubate your cultures in the dark.

    • If a viewing window is necessary, minimize light exposure.

6. Strain-Related Issues:

The genetic makeup of your M. purpureus strain plays a significant role in its pigment-producing capabilities. Some strains are naturally high producers, while others are not. Over time and through repeated subculturing, strains can also lose their pigment-producing capacity.

  • Troubleshooting:

    • If possible, obtain a new, certified culture from a reputable source.

    • Consider strain improvement techniques such as monospore isolation or mutagenesis to select for high-pigment-producing variants.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the difference between solid-state fermentation (SSF) and submerged fermentation (SmF) for Monascus pigment production?

A1: Both SSF and SmF can be used for Monascus pigment production, and the choice often depends on the desired outcome and available resources.

  • Solid-State Fermentation (SSF): This involves growing the fungus on a solid substrate with a low moisture content, such as rice or wheat bran.[9] SSF often results in higher pigment yields and can be a more cost-effective method.[15]

  • Submerged Fermentation (SmF): This involves growing the fungus in a liquid medium. SmF allows for better control of environmental parameters like pH, temperature, and aeration, making it more suitable for large-scale industrial production and detailed kinetic studies.[16]

Q2: How can I extract and quantify the pigments from my Monascus culture?

A2: Pigment extraction is typically done using an organic solvent, most commonly ethanol. Quantification can be performed using a spectrophotometer or High-Performance Liquid Chromatography (HPLC). A general protocol for spectrophotometric quantification is provided in the "Experimental Protocols" section below. HPLC provides more detailed information on the concentration of individual pigment components.[3]

Q3: My culture is producing a good amount of yellow/orange pigment, but I need red pigment. How can I shift the production towards red pigments?

A3: The color of the pigment produced by Monascus is influenced by culture conditions. To favor the production of red pigments (rubropunctamine and monascorubramine), which are derivatives of the orange pigments (rubropunctatin and monascorubrin), you can try the following:

  • Adjust the pH: A pH around 6.5 is often optimal for red pigment production.[6]

  • Nitrogen Source: Using peptone as a nitrogen source has been shown to promote the secretion of red pigments.[6]

  • Amino Acid Supplementation: The formation of red pigments involves the reaction of orange pigments with amino groups. Supplementing the medium with specific amino acids may enhance red pigment formation.

Q4: I am concerned about the production of citrinin, a mycotoxin, in my cultures. How can I minimize its production?

A4: Citrinin production is a significant concern in Monascus fermentations. Fortunately, culture conditions can be optimized to maximize pigment production while minimizing citrinin. Low initial pH (e.g., 2.5) in combination with an organic nitrogen source like peptone has been shown to result in high pigment yields with negligible citrinin concentrations.[17]

Quantitative Data Summary

The following tables summarize the optimal conditions for Monascus purpureus pigment production based on published data. Note that the optimal conditions can be strain-dependent.

Table 1: Effect of Carbon Source on Red Pigment Yield

Carbon SourceConcentration (g/L)Pigment Yield (Absorbance Units/g or /mL)Reference
Fructose3% (w/w)1.304 U/g (red), 0.497 U/g (yellow)[1]
Starch3% (w/w)1.079 U/g (red), 0.401 U/g (yellow)[1]
Corn Starch-3.314 A₅₀₀[2]
Soluble Starch-3.07 A₅₀₀[2]
Rice Powder60.08 g/L112.61 U/mL[3]
Maltose50 g/L-[18]

Table 2: Effect of Nitrogen Source on Pigment Yield

Nitrogen SourceConcentration (g/L)Pigment Yield (Absorbance Units/g or /mL)Reference
Yeast Extract0.5% (w/w)1.29 U/g (red), 0.725 U/g (yellow)[1]
Peptone0.5% (w/w)0.921 U/g (red), 0.551 U/g (yellow)[1]
Peptone8.8 g/L1138 mg/L (yellow + orange)[17]
Peptone10.21 g/L112.61 U/mL[3]
Monosodium Glutamate8 g/L22.25 UA₅₀₀[19]

Table 3: Effect of pH on Pigment Yield

Initial pHPigment TypeMaximum Yield (AU/mL)Reference
2.0Intracellular14.42[7]
3.0Total Yellow14.81[7]
5.0Total Orange9.08[7]
5.0Total Red11.33[7]
5.0Total Pigments30.28[7]
6.5Red-[6]

Table 4: Effect of Temperature on Pigment Production

Temperature (°C)ObservationReference
20Less growth and pigmentation[10]
30Maximum growth and pigmentation[8][10]
50No growth[10]

Experimental Protocols

1. Protocol for Submerged Fermentation of Monascus purpureus

This protocol provides a general procedure for growing M. purpureus in a liquid medium to produce pigments.

  • Medium Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a synthetic medium with optimized carbon and nitrogen sources). Dispense the medium into Erlenmeyer flasks (e.g., 50 mL in a 250 mL flask).

  • Sterilization: Autoclave the flasks with the medium at 121°C for 15-20 minutes.

  • Inoculation: Inoculate the cooled medium with a spore suspension or a small agar plug from a fresh M. purpureus plate.

  • Incubation: Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at the optimal temperature (typically 30°C) in the dark for 7-14 days.[8][20]

  • Harvesting: After the incubation period, harvest the culture broth for pigment analysis.

2. Protocol for Pigment Extraction and Spectrophotometric Quantification

This protocol describes a simple method for extracting and quantifying Monascus pigments.

  • Separation of Mycelia and Supernatant: Centrifuge the culture broth (e.g., at 4000 x g for 15 minutes) to separate the mycelia from the supernatant. The supernatant contains the extracellular pigments.[21]

  • Extraction of Intracellular Pigments:

    • Wash the harvested mycelia with distilled water.

    • Dry the mycelia at 60-70°C to a constant weight.[21]

    • Grind the dried mycelia into a fine powder.

    • Suspend a known weight of the powdered mycelia in 95% ethanol (e.g., 1 g in 10 mL).[21]

    • Incubate overnight at room temperature with agitation.[21]

    • Centrifuge to pellet the mycelial debris and collect the ethanol supernatant containing the intracellular pigments.

  • Spectrophotometric Measurement:

    • Dilute the extracellular and intracellular pigment extracts with 70-95% ethanol as needed.[15][21]

    • Measure the absorbance of the diluted extracts at the desired wavelengths using a spectrophotometer. Commonly used wavelengths are:

      • Yellow pigments: ~400-410 nm[10]

      • Orange pigments: ~470 nm[10]

      • Red pigments: ~500-510 nm[10][16]

    • The pigment yield is typically expressed as absorbance units per mL of culture broth or per gram of dry mycelial weight.

Visualizations

Logical Workflow for Troubleshooting Low Pigment Yield

Troubleshooting_Workflow start Low Pigment Yield Observed check_growth Is Mycelial Growth Normal? start->check_growth check_strain Consider Strain Improvement or Obtain New Culture check_growth->check_strain No check_medium Review Culture Medium: - Carbon Source & Concentration - Nitrogen Source & C/N Ratio - Phosphate & Trace Elements check_growth->check_medium Yes check_ph Verify and Adjust Medium pH (5.0-7.0) check_medium->check_ph check_temp Confirm Incubation Temperature (~30°C) check_ph->check_temp check_aeration Optimize Aeration (for Submerged Cultures) check_temp->check_aeration check_light Ensure Incubation in Darkness check_aeration->check_light re_evaluate Re-evaluate Pigment Yield check_light->re_evaluate Pigment_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) (e.g., MpPKS5) acetyl_coa->pks polyketide Polyketide Intermediate pks->polyketide orange_pigments Orange Pigments (e.g., Rubropunctatin, This compound) polyketide->orange_pigments yellow_pigments Yellow Pigments (e.g., Ankaflavin, Monascin) polyketide->yellow_pigments red_pigments Red Pigments (e.g., Rubropunctamine, Monascorubramine) orange_pigments->red_pigments amino_acids Amino Acids / Amino Groups amino_acids->red_pigments regulator Transcriptional Regulator (e.g., mppR1) regulator->pks activates Experimental_Workflow start Start medium_prep Medium Preparation & Sterilization start->medium_prep inoculation Inoculation with *M. purpureus* medium_prep->inoculation fermentation Fermentation (Solid-State or Submerged) inoculation->fermentation harvesting Harvesting of Culture Broth/Solid fermentation->harvesting extraction Pigment Extraction (Ethanol) harvesting->extraction quantification Quantification (Spectrophotometry/HPLC) extraction->quantification data_analysis Data Analysis quantification->data_analysis end End data_analysis->end

References

Influence of carbon and nitrogen sources on Monascorubrin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biosynthesis of Monascorubrin from Monascus species. The information is designed to address common issues encountered during experimentation and to provide a clear understanding of the influence of carbon and nitrogen sources on pigment production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Monascus culture is growing well (high biomass), but the yield of red/orange pigments, including this compound, is very low. What are the likely causes and solutions?

A1: This is a common issue and can be attributed to several factors related to the nutrient composition of your culture medium, particularly the carbon and nitrogen sources.

  • Suboptimal Carbon Source: While good biomass indicates that the primary carbon source is being utilized for growth, it may not be ideal for inducing secondary metabolite production like this compound. Some carbon sources, like glucose, can strongly stimulate mycelial growth.[1][2] Consider switching to or supplementing with a carbon source known to enhance pigment production, such as fructose or maltose.[3][4]

  • Inappropriate Nitrogen Source: The type of nitrogen source significantly impacts pigment biosynthesis. Organic nitrogen sources like peptone and yeast extract often favor biomass production.[5] Inorganic nitrogen sources, such as ammonium salts or nitrates, can sometimes be more beneficial for pigment synthesis.[5][6] However, the optimal nitrogen source is highly strain-dependent.[7] We recommend testing a variety of both organic and inorganic nitrogen sources. Monosodium glutamate (MSG) has also been shown to be an effective nitrogen source for red pigment production in Monascus ruber.[7][8]

  • Incorrect Carbon-to-Nitrogen (C/N) Ratio: A balanced C/N ratio is crucial for directing the fungal metabolism towards pigment production. A high C/N ratio can sometimes favor biomass accumulation over pigment synthesis. The optimal C/N ratio for red pigment production by Monascus ruber has been reported to be around 9:1.[7][8] It is advisable to calculate and optimize the C/N ratio of your medium.

  • Suboptimal pH: The initial pH of the culture medium plays a critical role. An acidic initial pH (e.g., 2.5) in combination with peptone as a nitrogen source has been shown to result in high levels of yellow and orange pigments.[9][10] Conversely, a higher pH (above 5.0) may favor the formation of red pigments.[11]

Q2: I am observing a high yield of yellow pigments (Monascin and Ankaflavin) but very little orange or red pigment. How can I shift the biosynthesis towards this compound?

A2: The predominance of yellow pigments suggests that the initial steps of the polyketide synthesis pathway are active, but the subsequent conversion to orange and red pigments is limited.

  • Nitrogen Source Selection: The choice of nitrogen source can influence the type of pigment produced. For instance, some studies suggest that ammonium or ammonium nitrate can favor the formation of orange pigments, while nitrates or organic nitrogen sources may promote red pigment formation.[12][13]

  • pH Control: Lower pH levels tend to favor the production of yellow pigments, while higher pH values are often associated with the production of orange and red pigments.[11] Experimenting with the initial pH of your medium could shift the pigment profile.

  • Amino Acid Supplementation: The conversion of orange pigments (like this compound) to red pigments (Monascorubramine and Rubropunctamine) is a chemical reaction involving primary amino groups from sources like amino acids.[9][14] Supplementing the medium with specific amino acids could potentially enhance the formation of red pigments, but this needs careful optimization as different amino acids can have varied effects.[14]

Q3: My cultures are producing the desired red pigments, but I am also detecting the mycotoxin citrinin. How can I minimize or eliminate citrinin production?

A3: Citrinin co-production is a significant concern. Several strategies can be employed to reduce its synthesis:

  • Strain Selection: Not all Monascus strains produce citrinin. It is crucial to use a strain that is known to be a low or non-producer of citrinin.[1]

  • Inorganic Nitrogen Sources: Certain inorganic nitrogen sources, such as NH4Cl and NH4NO3, have been shown to down-regulate the genes involved in the citrinin biosynthesis pathway while promoting pigment production.[6]

  • pH Optimization: A low initial pH (e.g., 2.5) has been demonstrated to result in negligible citrinin concentrations while maintaining high pigment yields.[9][10]

  • Carbon Source: The choice of carbon source can also influence citrinin production. It is advisable to screen different carbon sources not only for pigment yield but also for their effect on citrinin synthesis.

Q4: What is the best combination of carbon and nitrogen sources for maximizing this compound production?

A4: The optimal combination is highly dependent on the specific Monascus strain being used. However, based on published literature, some generally effective combinations include:

  • Glucose and Monosodium Glutamate (MSG): A defined medium with glucose (10 g/L) and MSG (10 g/L) at a C:N mole ratio of 9:1 has been shown to be effective for red pigment production in Monascus ruber.[7][8]

  • Glucose and Peptone: At an initial pH of 2.5, a medium containing 40 g/L glucose and 8.8 g/L peptone resulted in high yields of yellow and orange pigments.[9][10]

  • Fructose and Yeast Extract: In solid-state fermentation on jackfruit seeds, fructose as the carbon source and yeast extract as the nitrogen source yielded the maximum pigment production.[3]

  • Glycerol and Peptone: For Monascus kaoliang, glycerol and peptone were found to be suitable carbon and nitrogen sources, respectively, for pigment production in liquid fermentation.[12]

It is strongly recommended to perform a systematic optimization of both the carbon and nitrogen sources and their concentrations for your specific strain and experimental setup.

Data Presentation: Influence of Carbon and Nitrogen Sources on Pigment Production

Table 1: Effect of Different Carbon Sources on Monascus Pigment Production

Carbon SourceMonascus SpeciesFermentation TypePigment Yield/ObservationReference
GlucoseM. pilosus C1SubmergedStrongly stimulated growth and pigment production (1.97 OU/mg DW red, 1.01 OU/mg DW yellow)[1][2]
FructoseM. purpureusSolid-StateMaximum yield of red (1.304 U/g) and yellow (0.497 U/g) pigments[3]
MaltoseM. purpureus G11SubmergedHigh pigment yield (96.2 U/mL)[4]
LactoseM. purpureusSolid-StateLower pigment yield compared to fructose[3]
MannitolM. purpureusSolid-StateLeast pigment yield among tested carbon sources[3]
GlycerolM. kaoliangSubmergedSuitable carbon source for pigment production[12]

Table 2: Effect of Different Nitrogen Sources on Monascus Pigment Production

Nitrogen SourceMonascus SpeciesFermentation TypePigment Yield/ObservationReference
Monosodium Glutamate (MSG)M. ruberSubmergedBest nitrogen source for red pigment production[7][8]
PeptoneM. purpureusSubmergedHigh levels of yellow and orange pigments (1138 mg/L total) at pH 2.5[9][10]
Yeast ExtractM. purpureusSolid-StateMaximum pigment yield (1.29 U/g red, 0.725 U/g yellow)[3]
Ammonium SulfateM. purpureusSubmergedLower pigment yield compared to peptone and sodium nitrate[9]
Sodium NitrateM. purpureusSubmergedHigh specific pigment production (147.4 mg/g)[9]
Ammonium ChlorideM. purpureus M3103Not specifiedPromoted pigment biosynthesis and inhibited citrinin production[6]
Ammonium NitrateM. purpureus M3103Not specifiedPromoted pigment biosynthesis and inhibited citrinin production[6]

Experimental Protocols

1. General Protocol for Submerged Fermentation of Monascus for Pigment Production

This protocol is a general guideline and should be optimized for specific strains and objectives.

  • Inoculum Preparation:

    • Prepare a seed medium (e.g., 20 g/L peptone, 60 g/L glucose, 5 g/L MgSO4·7H2O, 10 g/L NaNO3, 10 g/L KH2PO4).[15]

    • Inoculate the seed medium with spores from a slant culture.

    • Incubate at 28-30°C with shaking (e.g., 180 rpm) for 36-48 hours.[15]

    • Filter the inoculum through sterile gauze to obtain a spore suspension. Adjust the spore concentration to approximately 10^6 spores/mL.[15][16]

  • Fermentation:

    • Prepare the production medium with the desired carbon and nitrogen sources (refer to Tables 1 and 2 for examples). A basal medium could consist of (g/L): carbon source (e.g., 40), nitrogen source (e.g., 5-10), KH2PO4 (4), MgSO4·7H2O (0.5), KCl (0.5), FeSO4·7H2O (0.01), and ZnSO4·7H2O (0.01).[9]

    • Adjust the initial pH of the medium as required for your experiment (e.g., 2.5, 5.5, 6.5).[9]

    • Inoculate the production medium with the prepared spore suspension (e.g., 5% v/v).

    • Incubate at 30°C with shaking (e.g., 100-150 rpm) in the dark for 7-14 days.[9]

  • Pigment Extraction and Quantification:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Dry the mycelium (e.g., at 55°C) to determine the dry cell weight.

    • Extract the intracellular pigments from the mycelium using a suitable solvent, such as ethanol.[17] Acidified ethanol (pH 2-4) can be used to prevent the conversion of orange to red pigments during extraction.[18]

    • Measure the absorbance of the pigment extract at the respective wavelengths for yellow (around 410 nm), orange (around 470 nm), and red (around 510 nm) pigments using a spectrophotometer.[3]

    • For more precise quantification and identification of specific pigments like this compound, High-Performance Liquid Chromatography (HPLC) is recommended.[17]

Visualizations

Monascorubrin_Biosynthesis_Pathway cluster_legend Legend Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) Acetyl_CoA->Polyketide_Synthase Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Yellow_Pigments Yellow Pigments (e.g., Monascin, Ankaflavin) Polyketide_Chain->Yellow_Pigments Biosynthesis Citrinin_Pathway Citrinin Biosynthesis Polyketide_Chain->Citrinin_Pathway Branch point Orange_Pigments Orange Pigments (e.g., this compound, Rubropunctatin) Yellow_Pigments->Orange_Pigments Further enzymatic reactions Red_Pigments Red Pigments (e.g., Monascorubramine) Orange_Pigments->Red_Pigments Chemical reaction Amino_Acids Amino Acids / Primary Amines Amino_Acids->Red_Pigments Key1 Biosynthetic Step Key1_line Key1->Key1_line Key2 Chemical Reaction Key2_line Key2->Key2_line

Caption: Simplified biosynthetic pathway of Monascus pigments.

Experimental_Workflow Start Start: Strain Selection Medium_Optimization Medium Optimization (Carbon & Nitrogen Sources, C/N Ratio) Start->Medium_Optimization Culture_Conditions Optimization of Culture Conditions (pH, Temperature, Agitation) Medium_Optimization->Culture_Conditions Fermentation Submerged or Solid-State Fermentation Culture_Conditions->Fermentation Extraction Pigment Extraction Fermentation->Extraction Analysis Analysis (Spectrophotometry, HPLC) Extraction->Analysis Troubleshooting Troubleshooting & Refinement Analysis->Troubleshooting Suboptimal Yield? End End: Optimized this compound Production Analysis->End Optimal Yield Troubleshooting->Medium_Optimization Iterate

Caption: General workflow for optimizing this compound production.

References

Validation & Comparative

Comparative Analysis of Monascorubrin and Rubropunctatin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the bioactive properties of Monascorubrin and Rubropunctatin, two prominent orange azaphilone pigments produced by Monascus species. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. This document synthesizes experimental data on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities, offering a clear, data-driven comparison to inform future research and development.

Overview of Bioactivity

This compound and Rubropunctatin are structurally related polyketides that contribute to the characteristic color of red yeast rice.[1] Both compounds have been investigated for a range of biological activities, though the available data suggests differences in their potency and mechanisms of action across various therapeutic areas.[1][2] Rubropunctatin, in particular, has been the subject of more extensive quantitative analysis, demonstrating significant potential as an anticancer and anti-inflammatory agent.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the bioactivities of this compound and Rubropunctatin based on available experimental evidence.

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)Experimental ConditionsSource(s)
Rubropunctatin HeLaHuman Cervical Carcinoma93.71 ± 1.9624h, in dark[3][5]
HeLaHuman Cervical Carcinoma24.02 ± 2.1724h, with light irradiation[3][5]
H8Immortalized Cervical Epithelial> 300With light irradiation[3][5]
BGC-823Human Gastric Carcinoma-Selective tumoricidal effect observed at 1.5-30 µM[6]
This compound --Data not specifiedGeneral antitumor activity noted in vivo[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayCell LineIC₅₀ (µM)Source(s)
Rubropunctatin Nitric Oxide (NO) InhibitionRAW 264.721.2[4][7]
This compound Nitric Oxide (NO) InhibitionRAW 264.7> 40[4][7]

Table 3: Comparative Antimicrobial Activity

Compound/DerivativeTarget OrganismActivity MetricValueSource(s)
Orange Pigments Bacillus subtilis, Escherichia coliAntimicrobial ActivityActive[8]
Orange Pigments Staphylococcus aureusMIC10-20 mg/mL[9]
Rubropunctatin-AgNPs E. coli, S. aureusMIC7.81 µg/mL[10][11]

Table 4: Comparative Antioxidant Activity

CompoundAssayResultSource(s)
Rubropunctatin DPPH Radical Scavenging16% scavenged at 8 µg/mL[12]
Superoxide Radical Inhibition20% inhibited at 8 µg/mL[12]
Theoretical Capacity RankingRubropunctatin > this compound[1][2]
This compound Theoretical Capacity RankingThis compound < Rubropunctatin[1][2]

Signaling Pathways and Mechanisms of Action

The bioactivities of these pigments are underpinned by their interaction with key cellular signaling pathways. Rubropunctatin has been shown to induce cancer cell death through the mitochondrial apoptotic pathway, while the anti-inflammatory effects of both pigments are linked to the inhibition of inflammatory mediators.

Rubropunctatin-Induced Apoptosis Pathway Rubropunctatin Rubropunctatin ROS ↑ Intracellular ROS Rubropunctatin->ROS induces Casp8 Caspase-8 Activation Rubropunctatin->Casp8 activates Mito Loss of Mitochondrial Membrane Potential ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Rubropunctatin induces apoptosis via the mitochondrial pathway.[3][5]

Inhibition of Inflammatory Signaling LPS LPS (Stimulus) NFkB NF-κB & MAPK Pathways LPS->NFkB activates Transcription Gene Transcription NFkB->Transcription activates Mediators iNOS, TNF-α, IL-1β, IL-6 Transcription->Mediators leads to expression of Pigments This compound or Rubropunctatin Pigments->Mediators inhibit General Workflow for Anticancer Bioactivity Screening Start Start: Cancer Cell Culture Treat Treat cells with varying concentrations of pigment Start->Treat Incubate Incubate for a defined period (e.g., 24h) Treat->Incubate MTT Assess Cell Viability (e.g., MTT Assay) Incubate->MTT IC50 Calculate IC₅₀ Value MTT->IC50 Apoptosis Apoptosis Analysis (e.g., Flow Cytometry, Caspase Activity) IC50->Apoptosis End End: Determine Cytotoxicity & Mechanism Apoptosis->End

References

Monascorubrin vs. Synthetic Red Dyes: A Comparative Guide for Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of food science, the choice of colorants is a critical consideration for researchers and product developers. While synthetic dyes have long been the industry standard for achieving vibrant and stable red hues, the increasing consumer demand for natural ingredients has propelled the exploration of alternatives like Monascorubrin. This guide provides an objective comparison of this compound, a natural pigment derived from Monascus species, with four common synthetic red dyes: Allura Red AC, Carmoisine, Ponceau 4R, and Erythrosine. The information presented is based on available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

I. Comparative Performance Data

The following tables summarize the key chemical and physical properties, stability under various conditions, and toxicological data for this compound and the selected synthetic red dyes. It is important to note that the data are compiled from various studies and may not have been generated under identical experimental conditions.

Table 1: Chemical and Physical Properties
PropertyThis compoundAllura Red AC (FD&C Red No. 40)Carmoisine (Azorubine)Ponceau 4R (Cochineal Red A)Erythrosine (FD&C Red No. 3)
Chemical Class AzaphiloneMonoazo dyeMonoazo dyeMonoazo dyeXanthene dye
Molecular Formula C₂₃H₂₆O₅C₁₈H₁₄N₂Na₂O₈S₂C₂₀H₁₂N₂Na₂O₇S₂C₂₀H₁₁N₂Na₃O₁₀S₃C₂₀H₆I₄Na₂O₅
Molecular Weight 382.45 g/mol 496.42 g/mol 502.43 g/mol 604.48 g/mol 879.86 g/mol
Color Orange-red to redRedRed to maroonStrawberry redCherry-pink
Solubility Soluble in ethanol and other organic solvents; water-soluble derivatives can be produced.Soluble in water.Soluble in water.Soluble in water.Soluble in water.
E Number Not yet assigned in EUE129E122E124E127
Table 2: Stability Profile
ParameterThis compoundAllura Red ACCarmoisinePonceau 4RErythrosine
Heat Stability Generally stable up to 100°C for several hours.[1]Good stability to heat.Stable to heat, especially in fermented foods that are heat-treated.[2]Stable to heat.[3]Can degrade at high temperatures.
Light Stability Susceptible to degradation under sunlight and UV light; half-life of derivatives can be improved.[4]Fair to poor stability to oxidation, but very good stability to light.[5]Sensitive to light.Stable to light but fades in the presence of ascorbic acid.[3]Subject to photodegradation.[6]
pH Stability Stable in a pH range of 6.0-8.0; less stable in acidic conditions.[7]Good stability in the pH range of 3 to 8.[5]Stable across various pH ranges.Stable in acidic conditions.[3]Color can be affected by pH changes.
Table 3: Toxicological and Safety Data
ParameterThis compoundAllura Red ACCarmoisinePonceau 4RErythrosine
Acute Oral LD₅₀ (rat) Data not available for purified this compound. Monascus extracts have been shown to be non-toxic in some studies.[7]>10,000 mg/kg4166.66 mg/kg[6]>8,000 mg/kg[8]~2,464 mg/kg (in a lifetime study)[9]
Genotoxicity Non-genotoxic in some studies.[7]Some studies suggest potential for DNA damage in mice.[10]Some studies indicate potential genotoxic effects.[11]No evidence of genotoxicity at permitted dietary exposures.[12]Non-genotoxic.[12]
Acceptable Daily Intake (ADI) Not established0-7 mg/kg bw (JECFA/EFSA)0-4 mg/kg bw (JECFA/EFSA)[13]0.7 mg/kg bw (EFSA), 4 mg/kg bw (JECFA)[12]0-0.1 mg/kg bw (JECFA)[14]
Potential Health Concerns Production must be controlled to avoid the mycotoxin citrinin.Linked to hyperactivity in some children and potential gut inflammation.[15]Hypersensitivity reactions in some individuals.[13]Hypersensitivity reactions and potential link to hyperactivity in children.[16]Concerns about effects on the thyroid and potential carcinogenicity at high doses in rats.[9][14]
Antioxidant Activity Possesses antioxidant properties.Generally not considered to have significant antioxidant activity.Not known for antioxidant activity.Not known for antioxidant activity.Not known for antioxidant activity.

II. Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

A. Production and Purification of this compound

Objective: To produce and purify this compound from Monascus purpureus for use as a food colorant.

Protocol:

  • Fermentation: Monascus purpureus is cultured in a suitable liquid or solid-state fermentation medium. For submerged fermentation, a typical medium contains a carbon source (e.g., glucose, rice powder), a nitrogen source (e.g., peptone, yeast extract), and mineral salts. The fermentation is carried out at a controlled temperature (e.g., 25-30°C) and pH for a specified period (e.g., 7-14 days).

  • Extraction: The pigment is extracted from the fungal biomass or fermented broth using a suitable solvent, typically 70-75% ethanol, often with ultrasonic assistance.[17][18]

  • Purification: The crude extract is purified to remove impurities and the mycotoxin citrinin. This can be achieved through a combination of techniques:

    • Acid Precipitation: The pH of the extract is adjusted to an acidic range (e.g., pH 2.5-3.0) to precipitate the pigments while keeping citrinin in the solution.

    • Solvent Extraction: A solvent system like toluene/ethyl acetate/formic acid can be used to selectively extract citrinin.[19]

    • Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column is commonly used for the final purification and quantification of this compound.[17]

  • Citrinin Detection: The absence of citrinin in the final product is a critical safety measure. HPLC with a fluorescence detector is the standard method for citrinin analysis.[17][18]

B. Stability Testing of Food Dyes

Objective: To evaluate the stability of this compound and synthetic red dyes under different environmental conditions.

Protocols:

  • Thermal Stability:

    • Prepare aqueous solutions of the dyes at a standardized concentration.

    • Adjust the pH of the solutions to different levels (e.g., 3, 5, 7, 9).

    • Incubate the solutions at various temperatures (e.g., 60, 80, 100, 121°C) for specific time intervals.

    • At each interval, measure the absorbance of the solution at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

    • Calculate the percentage of color retention over time. The degradation kinetics can be modeled to determine the half-life of the dye under each condition.[14]

  • Photostability:

    • Prepare aqueous solutions of the dyes in transparent containers (e.g., quartz cuvettes).

    • Expose the solutions to a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp) for a defined period.

    • Maintain a constant temperature during the exposure.

    • Measure the absorbance of the solutions at regular intervals at their respective λmax.

    • A control sample should be kept in the dark under the same temperature to differentiate between photodegradation and thermal degradation.

    • Calculate the percentage of color loss and the degradation rate constant.[4][20]

C. Color Intensity Measurement

Objective: To quantitatively measure and compare the color intensity of this compound and synthetic red dyes.

Protocol:

  • Spectrophotometry:

    • Prepare a series of dilutions of each dye in a suitable solvent (e.g., distilled water for water-soluble dyes).

    • Measure the absorbance of each dilution at the dye's λmax using a UV-Vis spectrophotometer.

    • According to the Beer-Lambert law, absorbance is directly proportional to the concentration. The molar absorptivity (ε) can be calculated, which represents the intrinsic ability of the dye to absorb light and thus its color intensity.

  • CIELAB Color Space Measurement:

    • Use a colorimeter or a spectrophotometer with color measurement software to measure the color of the dye solutions or a food product colored with the dye.

    • The CIELAB system provides three coordinates: L* (lightness, from 0=black to 100=white), a* (redness-greenness, positive values are red), and b* (yellowness-blueness, positive values are yellow).[5][12]

    • These values provide a standardized, device-independent measure of color that can be used for direct comparison. The a* value is particularly relevant for red dyes.

III. Signaling Pathways and Metabolism

The metabolic fate of food colorants is a crucial aspect of their safety assessment.

A. This compound Biosynthesis and Metabolism

This compound is a polyketide synthesized by Monascus species. The biosynthetic pathway involves the condensation of acetyl-CoA and malonyl-CoA by a polyketide synthase (PKS). The orange pigments, this compound and rubropunctatin, can then be converted to red pigments (monascorubramine and rubropunctamine) through a reaction with amino acids. In vivo, the metabolism of ingested this compound is not yet fully elucidated.

Monascorubrin_Biosynthesis Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain Polyketide_Chain PKS->Polyketide_Chain This compound This compound Polyketide_Chain->this compound Cyclization & Modification Monascorubramine Monascorubramine This compound->Monascorubramine Amino_Acids Amino_Acids Amino_Acids->Monascorubramine Amination

Biosynthesis of this compound and its conversion to Monascorubramine.
B. Metabolism of Synthetic Azo Dyes (Allura Red AC, Carmoisine, Ponceau 4R)

Synthetic azo dyes are metabolized by azoreductases, enzymes produced by the gut microbiota.[15] This process cleaves the azo bond (-N=N-), leading to the formation of aromatic amines. These metabolites are then absorbed and further metabolized in the liver before being excreted. The nature of these aromatic amine metabolites is a key factor in the toxicological assessment of azo dyes.

Azo_Dye_Metabolism Azo_Dye Azo Dye (e.g., Allura Red AC) Gut_Microbiota Gut_Microbiota Azo_Dye->Gut_Microbiota Ingestion Aromatic_Amines Aromatic_Amines Gut_Microbiota->Aromatic_Amines Azoreductase (Azo bond cleavage) Liver Liver Aromatic_Amines->Liver Absorption Excretion Excretion Liver->Excretion Metabolism & Conjugation

General metabolic pathway of synthetic azo dyes in the body.
C. Metabolism of Erythrosine

Erythrosine is poorly absorbed in the gastrointestinal tract. The absorbed portion can be deiodinated, releasing iodide ions. This can affect thyroid function, particularly at high doses, by influencing thyroid hormone metabolism.[1][8][21]

IV. Conclusion

The choice between this compound and synthetic red dyes for food applications involves a trade-off between natural origin and performance characteristics. This compound, being a natural pigment, aligns with current consumer trends and possesses potential health benefits such as antioxidant activity. However, its stability can be more sensitive to processing conditions, particularly pH and light, compared to some synthetic counterparts. Furthermore, the production of this compound requires strict quality control to eliminate the risk of citrinin contamination.

Synthetic red dyes like Allura Red AC, Carmoisine, Ponceau 4R, and Erythrosine generally offer superior stability, color intensity, and cost-effectiveness.[22] However, they are subject to regulatory scrutiny and consumer concerns regarding potential health effects, including allergic reactions and behavioral issues in children.

Ultimately, the selection of a red colorant will depend on the specific food matrix, processing conditions, desired shelf-life, target consumer group, and regulatory landscape of the intended market. This guide provides a foundational set of data to aid in this critical decision-making process. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive performance evaluation.

References

A Head-to-Head Stability Analysis of Monascorubrin and Commercial Colorants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of natural and synthetic colorants, stability remains a paramount concern for product formulation and development. This guide provides a comprehensive comparison of the stability of Monascorubrin, a prominent member of the Monascus pigment family, against commonly used commercial synthetic colorants. The data presented herein is collated from various scientific studies to offer an objective overview of their performance under different environmental stressors.

Comparative Stability Data

The following tables summarize the stability of this compound and selected commercial colorants under varying pH, temperature, and light conditions. It is important to note that the experimental conditions across different studies may vary, and thus the data should be interpreted as a comparative guide rather than a direct one-to-one correlation.

pH Stability
ColorantpH Range TestedObservations
This compound (from Monascus sp.) 2.0 - 11.0Generally stable between pH 2-10[1]. Some studies show greatest stability at pH 7, with decreased stability in acidic and highly alkaline conditions[2][3]. Pigment derivatives can show enhanced stability, with maximum stability observed around pH 7[2].
Allura Red AC (Red 40) Acidic to NeutralGenerally exhibits good stability across a wide pH range typical for food products[4][5].
Tartrazine (Yellow 5) Acidic to NeutralStable in acidic conditions; however, color fading can occur in the presence of ascorbic acid[6].
Sunset Yellow FCF (Yellow 6) pH dependentMaximum absorption is pH dependent, suggesting potential color shifts with pH changes. It is generally considered stable in the pH range of food products.
Temperature Stability
ColorantTemperature Range Tested (°C)Observations
This compound (from Monascus sp.) 30 - 100Stable at lower temperatures (30-60°C)[7]. Stability decreases at higher temperatures, with some studies showing color changes to blackish-red at 100°C[8]. Lyophilization can improve thermal stability[9]. The degradation constant increases with temperature, especially at lower pH[1][10][11].
Allura Red AC (Red 40) Various processing temperaturesGenerally considered heat stable and suitable for applications requiring thermal processing[4][5].
Tartrazine (Yellow 5) Various processing temperaturesExhibits good heat stability in many food applications.
Sunset Yellow FCF (Yellow 6) Various processing temperaturesKnown for its high thermal stability, making it suitable for a wide range of processed foods.
Light Stability
ColorantLight Exposure ConditionsObservations
This compound (from Monascus sp.) Sunlight, UV lightGenerally unstable towards light, with significant color loss over time[8][12][13]. The half-life under sunlight is relatively short but can be improved by forming amino acid derivatives[2]. Encapsulation can also enhance photostability[12][13].
Allura Red AC (Red 40) Light exposureMore stable than many natural red colorants but can still undergo photodegradation[4][5].
Tartrazine (Yellow 5) Light exposureGenerally possesses good light stability.
Sunset Yellow FCF (Yellow 6) Light exposureConsidered to have good stability against light exposure.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability testing. Below are generalized protocols for assessing the stability of colorants.

pH Stability Testing
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 11).

  • Sample Preparation: Dissolve a standardized amount of the colorant in each buffer solution to achieve a specific concentration.

  • Incubation: Store the solutions in the dark at a constant temperature to prevent interference from light and heat.

  • Color Measurement: At predetermined time intervals, measure the absorbance of each solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the percentage of color retention against time for each pH value.

Temperature Stability Testing
  • Sample Preparation: Prepare aqueous solutions of the colorant at a specific pH.

  • Thermal Treatment: Subject the solutions to a range of temperatures (e.g., 50°C, 70°C, 90°C) for specific durations in a temperature-controlled water bath or oven.

  • Cooling: After heat treatment, rapidly cool the samples to room temperature.

  • Color Measurement: Measure the absorbance of the heated and unheated (control) samples using a spectrophotometer.

  • Data Analysis: Calculate the percentage of color retention and determine the degradation kinetics (e.g., first-order kinetics) and half-life at each temperature.

Light Stability Testing
  • Sample Preparation: Prepare solutions of the colorant in transparent containers.

  • Light Exposure: Expose the samples to a controlled light source (e.g., a photostability cabinet with a specific illuminance and UV output) for a set period. A control sample should be kept in the dark.

  • Color Measurement: Periodically measure the color of the exposed and control samples using a colorimeter (measuring Lab* values) or a spectrophotometer.

  • Data Analysis: Calculate the change in color (ΔE*) or the percentage of color retention over time to assess photostability.

Visualizing Degradation Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual degradation pathways for this compound and a generalized pathway for synthetic azo dyes.

Monascorubrin_Degradation This compound This compound (Orange Pigment) Monascorubramine Monascorubramine (Red Pigment) This compound->Monascorubramine Amination Ankaflavin Ankaflavin (Yellow Pigment) This compound->Ankaflavin Reduction DegradationProducts Colorless Degradation Products This compound->DegradationProducts Oxidation/ Photodegradation AminoAcid Amino Acid/ Primary Amine AminoAcid->Monascorubramine Monascorubramine->DegradationProducts Further Degradation Reduction Reduction Ankaflavin->DegradationProducts Further Degradation Oxidation Oxidation/ Photodegradation

Caption: Conceptual pathway of this compound transformation and degradation.

Azo_Dye_Degradation cluster_azo Azo Dye Degradation cluster_factors Influencing Factors AzoDye Azo Dye (e.g., Allura Red, Tartrazine) AzoBond Azo Bond (-N=N-) AromaticAmines Aromatic Amines (Colorless Intermediates) AzoBond->AromaticAmines Reductive Cleavage (Enzymatic or Chemical) DegradationProducts Smaller, Colorless Compounds (e.g., CO2, H2O) AromaticAmines->DegradationProducts Aerobic Degradation Light Light Light->AzoBond Accelerate Cleavage Heat Heat Heat->AzoBond Accelerate Cleavage pH pH pH->AzoBond Accelerate Cleavage ReducingAgents Reducing Agents ReducingAgents->AzoBond Accelerate Cleavage

References

A Comparative Analysis of the Antioxidant Capacities of Monascorubrin and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant capacities of the natural pigment Monascorubrin and the well-established antioxidant, ascorbic acid. This analysis is supported by available experimental data and detailed methodologies for key antioxidant assays.

This compound, an orange pigment derived from Monascus purpureus, has garnered interest for its potential biological activities, including its antioxidant properties.[1][2] Ascorbic acid, or vitamin C, is a ubiquitous and potent antioxidant widely used as a benchmark in antioxidant capacity studies.[3] Understanding the comparative efficacy of these two compounds is crucial for their potential applications in pharmaceuticals and nutraceuticals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to express this activity, with a lower IC50 value indicating greater antioxidant potency. The following table summarizes available data from various in vitro antioxidant assays.

CompoundAssayIC50 / ActivitySource
Ascorbic Acid DPPH Radical Scavenging0.023 mg/mL[4][5]
Ascorbic Acid ABTS Radical Scavenging4.437 µg/mL[5]
Monascus Pigments (General) DPPH Radical ScavengingIC50 of 0.176 mg/mL (for a coloring qu extract)[4]
Monascus Pigments (General) ABTS Radical ScavengingIC50 of 28.98 µg/mL (for a coloring qu extract)[5]
This compound Theoretical Antioxidant Capacity RankingRanked lower than other Monascus pigments like ankaflavin and monascin[1][6][7]
Rubropunctamine (a red pigment derived from this compound) FRAP Assay68% of ascorbic acid activity (at 10 mg)[1][6]
Rubropunctamine (a red pigment derived from this compound) DPPH Assay27% of ascorbic acid activity (at 10 mg)[1][6]

Based on the available data, ascorbic acid demonstrates a significantly higher antioxidant capacity with lower IC50 values in both DPPH and ABTS assays compared to the tested Monascus pigment extracts. Theoretical studies also suggest that this compound may have a lower antioxidant capacity compared to other Monascus pigments.[1][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are protocols for two common antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.[8]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[5]

  • Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1.0 mL) is mixed with varying concentrations of the test compound (this compound or ascorbic acid) and a solvent to make up a final volume (e.g., 2.0 mL).[5][9]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][10]

  • Absorbance Measurement: The absorbance of the remaining DPPH is measured spectrophotometrically at 517 nm.[5][8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.[11] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color and an absorbance maximum at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5][12]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Reaction Mixture: A specific volume of the ABTS•+ working solution (e.g., 1.0 mL) is mixed with a small volume of the test compound (this compound or ascorbic acid) at different concentrations.[5]

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 10 minutes) in the dark.[5]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[13]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of antioxidant activity, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compound Test Compound (this compound or Ascorbic Acid) Serial Dilutions Mixing Mix Test Compound with Radical Solution Test_Compound->Mixing Radical_Solution Free Radical Solution (e.g., DPPH or ABTS•+) Radical_Solution->Mixing Incubation Incubate in Dark (Specified Time & Temperature) Mixing->Incubation Spectrophotometry Measure Absorbance (e.g., 517nm for DPPH, 734nm for ABTS) Incubation->Spectrophotometry Calculation Calculate % Inhibition and IC50 Value Spectrophotometry->Calculation

Caption: General workflow for in vitro antioxidant capacity assays.

G ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS is converted to Antioxidant Antioxidant (this compound or Ascorbic Acid) Antioxidant->ROS scavenges

Caption: Simplified pathway of antioxidant action against ROS.

Conclusion

While both this compound and ascorbic acid possess antioxidant properties, the currently available data suggests that ascorbic acid is a more potent antioxidant in vitro, as indicated by its lower IC50 values in standard radical scavenging assays. However, it is important to note that the data for this compound is less direct and often derived from studies on mixed pigment extracts. Further research on purified this compound is necessary to provide a more definitive comparison. The experimental protocols and conceptual diagrams provided in this guide offer a framework for such future investigations and a deeper understanding of the comparative antioxidant capacities of these compounds.

References

A Comparative Guide to Fungal Pigment Production: Benchmarking Monascorubrin

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of industrial biotechnology, natural pigments are experiencing a surge in demand, driven by consumer preferences for natural ingredients and concerns over the safety of synthetic colorants. Fungi have emerged as a prolific and sustainable source of a diverse array of pigments. This guide provides a comprehensive benchmark of Monascorubrin production against other commercially significant fungal pigments, namely β-carotene, Astaxanthin, Melanin, and Riboflavin. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Quantitative Comparison of Fungal Pigment Production

The following table summarizes the production yields of this compound and other selected fungal pigments from various microbial sources, as reported in scientific literature. It is important to note that direct comparison can be challenging due to variations in fermentation strategies (e.g., submerged vs. solid-state), culture conditions, and reporting metrics (e.g., g/L, mg/g dry weight, optical density units).

PigmentProducing FungusProduction YieldReference
This compound (as part of total Monascus pigments) Monascus purpureus27.8 OD units/mL (Red Pigments)[1]
Monascus purpureus22.25 UA500 (Red Pigments)[2][3]
β-Carotene Blakeslea trisporaup to 9 g/L[4]
Blakeslea trispora690 mg/L[5]
Blakeslea trispora173 mg/L[6][7]
Blakeslea trispora64.1 mg/L[8]
Astaxanthin Xanthophyllomyces dendrorhous420 mg/L[9]
Xanthophyllomyces dendrorhous374.3 mg/L[10]
Xanthophyllomyces dendrorhous39.47 mg/L[11]
Xanthophyllomyces dendrorhous9.0 mg/g[10]
Melanin Aspergillus nigerg/L scale (Pyomelanin)[12][13]
Aspergillus sp.21.08 mg/100 ml[14]
Riboflavin (Vitamin B2) Ashbya gossypiiup to 13.7 g/L
Ashbya gossypii8.12 g/L[15]
Ashbya gossypii523 mg/L[16]

Experimental Protocols

This section provides detailed methodologies for the cultivation of pigment-producing fungi and the subsequent extraction and quantification of the target pigments.

Fungal Strain and Inoculum Preparation
  • Strains :

    • Monascus purpureus (for this compound)

    • Blakeslea trispora (+) and (-) strains (for β-Carotene)

    • Xanthophyllomyces dendrorhous (for Astaxanthin)

    • Aspergillus niger (for Melanin)

    • Ashbya gossypii (for Riboflavin)

  • Maintenance : Cultures are maintained on Potato Dextrose Agar (PDA) slants at 4°C and sub-cultured every 4 weeks.[17]

  • Inoculum Preparation :

    • Aseptically transfer a loopful of spores from a mature PDA slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile Potato Dextrose Broth (PDB).

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days to obtain a spore suspension.[1][2] For Blakeslea trispora, separate inocula for the (+) and (-) strains are prepared.[18]

Submerged Fermentation for Pigment Production
  • Fermentation Medium : The composition of the fermentation medium is critical and varies for each pigment. The following are examples of basal media that can be optimized:

    • Monascus purpureus : A semi-synthetic medium containing a carbon source (e.g., glucose, potato pomace hydrolysate), a nitrogen source (e.g., monosodium glutamate, peptone), and mineral salts.[1][2]

    • Blakeslea trispora : A medium containing glucose, casein acid hydrolysate, yeast extract, L-asparagine, KH2PO4, and thiamine hydrochloride.[8]

    • Xanthophyllomyces dendrorhous : A YM medium (yeast extract, malt extract, peptone, and glucose) is a common starting point for optimization.[11]

    • Aspergillus niger : A minimal medium supplemented with L-tyrosine to induce pyomelanin production.[12]

    • Ashbya gossypii : A complex medium containing corn steep liquor, soy oil, and a carbohydrate source.[15][19]

  • Fermentation Conditions :

    • Inoculate 100 mL of sterile fermentation medium in a 250 mL Erlenmeyer flask with 10% (v/v) of the prepared inoculum.

    • Incubate the flasks on a rotary shaker at optimized conditions. Typical ranges are:

      • Temperature : 25-30°C

      • Agitation : 150-350 rpm[2][3]

      • Initial pH : 5.5-7.0[2][20]

      • Incubation Time : 7-21 days, depending on the fungus and pigment.[20]

Pigment Extraction
  • This compound and other Monascus pigments :

    • Separate the fungal biomass from the fermentation broth by filtration through Whatman No. 1 filter paper.

    • The extracellular pigments in the filtrate can be analyzed directly.

    • For intracellular pigments, dry the mycelia and then extract with a suitable organic solvent like ethanol.[17]

  • β-Carotene :

    • Harvest the mycelia by centrifugation.

    • Treat the wet mycelia with a hydrophobic non-polar organic solvent.

    • Extract the pigment with an ester organic solvent.[21] A common laboratory method involves extraction with absolute ethanol.[22]

  • Astaxanthin :

    • Harvest the yeast cells by centrifugation.

    • Disrupt the cells using methods like bead beating or chemical treatment (e.g., with dimethyl sulfoxide).

    • Extract the astaxanthin with a solvent such as acetone or a mixture of acetone and methanol.

  • Melanin :

    • For extracellular melanin (pyomelanin) from A. niger, the pigment is already dissolved in the culture filtrate.[12]

    • For cell-wall-associated melanin, the fungal biomass is treated with strong alkali (e.g., 1 M NaOH) to solubilize the pigment, followed by precipitation with acid (e.g., HCl).

  • Riboflavin :

    • The fermentation is often terminated by autolysis of the fungal cells, releasing the riboflavin into the broth.[19]

    • The riboflavin can then be purified from the broth through a series of filtration and crystallization steps.[19]

Pigment Quantification
  • Spectrophotometry : This is a common method for quantifying pigments. The absorbance of the pigment extract is measured at its maximum absorption wavelength (λmax).

    • Monascus red pigments : ~500 nm[2]

    • β-Carotene : ~450 nm in n-hexane[8]

    • Astaxanthin : ~474 nm in acetone

    • Melanin : A broad absorbance spectrum, often measured around 400 nm.

    • Riboflavin : ~444 nm

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used for more accurate quantification and to separate different pigment components. A C18 column is commonly used with a suitable mobile phase.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Pigment Production cluster_Downstream Downstream Processing A Fungal Slant Culture B Spore Suspension in PDB A->B Aseptic Transfer C Submerged Fermentation B->C Inoculation (10% v/v) D Biomass Separation (Filtration/Centrifugation) C->D E Pigment Extraction (Solvent Extraction) D->E F Pigment Quantification (Spectrophotometry/HPLC) E->F Monascorubrin_Biosynthesis cluster_pathway Hypothetical this compound Biosynthesis Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Hexaketide Intermediate pks->polyketide_chain modification_enzymes Modification Enzymes (e.g., oxidoreductase) polyketide_chain->modification_enzymes This compound This compound (Orange Pigment) modification_enzymes->this compound red_pigment Monascorubramine (Red Pigment) This compound->red_pigment + amino_acid Amino Acid amino_acid->red_pigment Beta_Carotene_Biosynthesis cluster_pathway β-Carotene Biosynthesis in Blakeslea trispora ggpp Geranylgeranyl Pyrophosphate (GGPP) phytoene_synthase Phytoene Synthase (carRA) ggpp->phytoene_synthase phytoene Phytoene phytoene_synthase->phytoene phytoene_dehydrogenase Phytoene Dehydrogenase (carB) phytoene->phytoene_dehydrogenase lycopene Lycopene phytoene_dehydrogenase->lycopene lycopene_cyclase Lycopene Cyclase (carRA) lycopene->lycopene_cyclase gamma_carotene γ-Carotene lycopene_cyclase->gamma_carotene beta_carotene β-Carotene lycopene_cyclase->beta_carotene gamma_carotene->lycopene_cyclase Riboflavin_Biosynthesis cluster_pathway Riboflavin Biosynthesis in Ashbya gossypii gtp GTP rib1 GTP cyclohydrolase II (RIB1) gtp->rib1 ru5p Ribulose-5-phosphate rib3 DHBP synthase (RIB3) ru5p->rib3 darpp 2,5-diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate rib1->darpp rib2_7 Deaminase & Reductase (RIB2, RIB7) darpp->rib2_7 arpp 5-amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione 5'-phosphate rib2_7->arpp drl 6,7-dimethyl-8-ribityllumazine arpp->drl rib3->drl rib5 Riboflavin synthase (RIB5) drl->rib5 riboflavin Riboflavin rib5->riboflavin Melanin_Biosynthesis cluster_pathway DHN-Melanin Biosynthesis Pathway in Aspergillus sp. acetyl_coa Acetyl-CoA / Malonyl-CoA pks Polyketide Synthase acetyl_coa->pks t4hn 1,3,6,8-tetrahydroxynaphthalene pks->t4hn reductase Reductase t4hn->reductase scytalone Scytalone reductase->scytalone dehydratase Dehydratase scytalone->dehydratase dhn 1,8-dihydroxynaphthalene dehydratase->dhn laccase Laccase/Polymerase dhn->laccase melanin DHN-Melanin laccase->melanin

References

Safety Operating Guide

Personal protective equipment for handling Monascorubrin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for Monascorubrin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.

GHS Pictogram:

alt text

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. Engineering controls such as adequate ventilation, a safety shower, and an eye wash station must be readily accessible.[1]

PPE CategoryItemSpecifications & Best Practices
Eye & Face Protection Safety GogglesMust be close-fitting with side shields to protect against splashes.[1][2] A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesUse neoprene or nitrile rubber gloves.[3] Inspect gloves for any tears or holes before use.[3] Dispose of gloves immediately after handling the substance and wash hands thoroughly.[1]
Body Protection Laboratory Coat / Impervious ClothingA long-sleeved lab coat is required.[1] For tasks with a higher risk of exposure, chemical-resistant coveralls or a rubber apron should be worn.[2][4] Ensure clothing is fully buttoned.
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator is required when working outside of a fume hood or when dust/aerosols may be generated.[1] The specific type of respirator and cartridge should be selected based on the potential exposure concentration and a formal risk assessment.

Safe Handling and Operational Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure a safety shower and eyewash station are easily accessible and in good working order.[1]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • General Use: Avoid inhalation of dust and contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

  • Cleaning: After handling, decontaminate all surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1] Wash hands thoroughly with soap and water.[1]

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage as a solid or in solution, follow the supplier's recommendations, which may include storage at -20°C or -80°C and protection from light.[1]

Disposal:

  • Dispose of this compound and any contaminated materials (e.g., gloves, bench paper, empty containers) as hazardous chemical waste.

  • All disposal must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in general waste.

Emergency Procedures and First Aid

The following workflow outlines the immediate actions to take in case of an exposure event.

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up start Exposure Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present. eye_contact->rinse_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Workflow for emergency procedures following this compound exposure.

Experimental Protocol: Preparation of a this compound Stock Solution

While specific experimental protocols for this compound are not detailed in the provided safety literature, a general procedure for preparing a stock solution from a solid compound is outlined below, incorporating necessary safety measures.

Objective: To safely prepare a stock solution of this compound at a specified concentration.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Personal Protective Equipment (as specified in Table 1)

Methodology:

  • Pre-calculation: Calculate the required mass of this compound to achieve the desired concentration and volume.

  • PPE and Engineering Controls: Don all required PPE. Perform all subsequent steps inside a certified chemical fume hood.

  • Weighing: Place a weigh boat on the analytical balance and tare. Carefully add the calculated amount of solid this compound to the weigh boat. Record the exact mass.

  • Transfer: Carefully transfer the weighed solid into the appropriate volumetric flask.

  • Dissolving: Add a small amount of the chosen solvent to the flask (approximately half the final volume). Swirl gently to dissolve the solid completely. A vortex mixer may be used if necessary.

  • Dilution to Volume: Once the solid is fully dissolved, add more solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration, solvent, date, and your initials. Store the solution according to the guidelines in Section 4.

  • Cleanup: Dispose of the weigh boat and any other contaminated disposable materials in the designated hazardous waste container. Decontaminate the work area and any reusable equipment. Wash hands thoroughly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monascorubrin
Reactant of Route 2
Monascorubrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.